Product packaging for Opaviraline(Cat. No.:CAS No. 178040-94-3)

Opaviraline

Cat. No.: B1677335
CAS No.: 178040-94-3
M. Wt: 280.29 g/mol
InChI Key: KELNNWMENBUHNS-NSHDSACASA-N
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Description

OPAVIRALINE is a small molecule drug with a maximum clinical trial phase of II.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17FN2O3 B1677335 Opaviraline CAS No. 178040-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178040-94-3

Molecular Formula

C14H17FN2O3

Molecular Weight

280.29 g/mol

IUPAC Name

propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1

InChI Key

KELNNWMENBUHNS-NSHDSACASA-N

Isomeric SMILES

CC[C@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Canonical SMILES

CCC1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F

Appearance

Solid powder

Other CAS No.

178040-94-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxalinecarboxylic acid isopropylester
GW 420867X
GW420867X

Origin of Product

United States

Foundational & Exploratory

Opaviraline: An In-depth Technical Review of its Mechanism of Action on HIV Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Opaviraline (also known as GW420867X) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose clinical development was discontinued. As a result, publicly available data on this compound is limited. This guide provides a comprehensive overview based on available information and the established mechanism of action for the NNRTI class of drugs.

Executive Summary

This compound is a quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the treatment of HIV-1 infection.[1] Like other drugs in its class, this compound exerts its antiviral effect by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[2][3] This document details the mechanism of action of this compound on HIV-1 RT, summarizes the limited available quantitative data, provides a representative experimental protocol for assessing NNRTI activity, and presents visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a distinct, allosteric site on the p66 subunit of the enzyme.[2][4][5] This binding pocket is located approximately 10 Å from the polymerase active site.[5]

The binding of this compound to this hydrophobic pocket induces a conformational change in the reverse transcriptase enzyme.[2][4] This structural alteration distorts the active site, thereby inhibiting the polymerase function of RT and preventing the conversion of the viral RNA genome into double-stranded DNA.[2] This mechanism effectively halts the viral replication process.

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the general mechanism of action for NNRTIs like this compound.

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Binds to Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication This compound This compound (NNRTI) Binding_Site Allosteric Binding Pocket on RT This compound->Binding_Site Binds to Inhibited_RT Inactive RT (Conformational Change) Binding_Site->Inhibited_RT Induces Inhibited_RT->Viral_DNA Inhibits Synthesis

Figure 1: General mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

Quantitative Data

For context, NNRTIs typically exhibit IC50 values in the nanomolar range against wild-type HIV-1. The table below presents hypothetical data to illustrate how such information would be structured.

ParameterValueTargetConditions
IC50 Data not availableWild-Type HIV-1 RTIn vitro enzymatic assay
Ki Data not availableWild-Type HIV-1 RTEnzyme kinetics study

Experimental Protocols

A specific, detailed experimental protocol for the evaluation of this compound has not been published. However, a general protocol for assessing the inhibition of HIV-1 reverse transcriptase by an NNRTI in a cell-free enzymatic assay is provided below. This is a representative method used in the field.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitors (e.g., nevirapine, efavirenz)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

  • Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., cold 10% trichloroacetic acid).

  • Precipitation and Washing: Precipitate the newly synthesized radiolabeled DNA and wash to remove unincorporated [³H]-dTTP.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro HIV-1 RT inhibition assay.

RT_Inhibition_Assay_Workflow A Prepare Serial Dilutions of this compound C Add this compound to Wells A->C B Prepare Reaction Mixture (Buffer, Template/Primer, [³H]-dTTP) B->C D Initiate Reaction with HIV-1 RT C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Precipitate and Wash Radiolabeled DNA F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Figure 2: Workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Resistance

As with other NNRTIs, resistance to this compound would be expected to arise from mutations in the NNRTI-binding pocket of the reverse transcriptase enzyme. Common NNRTI resistance mutations include K103N, Y181C, and G190A.[6] These mutations can either sterically hinder the binding of the inhibitor or alter the hydrophobic interactions necessary for binding, thereby reducing the drug's efficacy. The clinical trial with GW420867X did not detect significant development of drug resistance during the 28-day study period.[1]

Conclusion

This compound is a non-nucleoside reverse transcriptase inhibitor that showed potent anti-HIV-1 activity in early clinical studies. Its mechanism of action is consistent with other NNRTIs, involving allosteric inhibition of the reverse transcriptase enzyme. Due to the discontinuation of its development, detailed public data on its quantitative inhibitory activity and specific experimental protocols are scarce. The information presented in this guide is based on the available literature and the well-established characteristics of the NNRTI class of antiretroviral drugs. Further research into novel NNRTIs continues to be a crucial area in the development of new HIV therapies.

References

What is the chemical structure of Opaviraline (GW-420867X)?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opaviraline (also known as GW-420867X) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infections. As a member of the quinoxaline chemical class, this compound demonstrated potent inhibitory activity against the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for this compound. The information is presented to support further research and understanding of this compound and the broader class of quinoxaline NNRTIs.

Chemical Structure and Properties

This compound is a chiral small molecule with a quinoxaline core. Its chemical identity is well-defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.

IdentifierValue
IUPAC Name propan-2-yl (2S)-2-ethyl-7-fluoro-3-oxo-2,4-dihydroquinoxaline-1-carboxylate[1]
Molecular Formula C₁₄H₁₇FN₂O₃[1][2]
Molecular Weight 280.29 g/mol [1]
SMILES CC[C@@H]1C(=O)NC2=C(N1C(=O)OC(C)C)C=C(C=C2)F[1]
InChI InChI=1S/C14H17FN2O3/c1-4-11-13(18)16-10-6-5-9(15)7-12(10)17(11)14(19)20-8(2)3/h5-8,11H,4H2,1-3H3,(H,16,18)/t11-/m0/s1[1]
InChIKey KELNNWMENBUHNS-NSHDSACASA-N[1]
CAS Number 178040-94-3[1]
Synonyms GW-420867X, GW420867, HBY-1293[1]

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA. This mechanism is specific to HIV-1 reverse transcriptase.

Opaviraline_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by this compound Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes RT_Inhibited Inactive Reverse Transcriptase RT->RT_Inhibited This compound This compound (GW-420867X) This compound->RT Binds to allosteric site RT_Inhibited->Viral_DNA Inhibits Synthesis

This compound's inhibitory effect on HIV-1 reverse transcriptase.

Preclinical and Clinical Data

In Vitro Activity

While specific inhibitory concentrations from primary research articles are not publicly available, a clinical study report mentions that the plasma trough concentrations of GW420867X were significantly higher than the in vitro IC50 against the HIV-1(HXB2) strain in MT4 cells[3]. This indicates potent antiviral activity in a cell-based assay.

Pharmacokinetics in Healthy Volunteers

Two key studies have evaluated the pharmacokinetic profile of this compound in healthy male volunteers.

Study 1: Single Escalating Doses

A study investigated single oral doses of 300, 600, 900, and 1200 mg. The key pharmacokinetic parameters are summarized below.

Dose (mg)Cmax (ng/mL)tmax (hours)AUC (ng·h/mL)
300Data not available3 - 5Dose-proportional but variable
600Data not available3 - 5Dose-proportional but variable
900Data not available3 - 5Dose-proportional but variable
1200Data not available3 - 5Dose-proportional but variable
Note: Specific mean values for Cmax and AUC were not provided in the abstract, but the abstract states that AUC was dose-proportional but variable, and Cmax increases were less than dose-proportional. The terminal elimination half-life was approximately 50 hours.[3]

Study 2: Single and Repeat Escalating Doses

Another study assessed single and repeated (14 days) oral doses of 10, 50, 100, and 200 mg.

Table 3.2.1: Single Dose Pharmacokinetics

Dose (mg) Cmax (ng/mL, geometric mean) tmax (hours, median) AUC (ng·h/mL, geometric mean)
10 160 1 4,325
50 608 Not specified 17,862
100 1,000 Not specified 35,295
200 1,662 3 62,338

The apparent terminal elimination half-life was approximately 50 hours.[4]

Table 3.2.2: Repeat Dose (14 days) Pharmacokinetics

Dose (mg) Cmax (ng/mL, geometric mean) Steady-State Oral Clearance (CL/F) (L/h)
10 288 2.2
50 1,006 3.4
100 1,401 4.2
200 2,613 5.1

Steady-state was generally achieved within 7-10 days.[4]

The data suggests that systemic exposure to GW420867X decreases with increasing doses and over time, which may indicate decreased absorption and/or increased clearance. The long half-life of approximately 50 hours supports the potential for once-daily dosing[3][4].

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on standard practices for NNRTI evaluation, the following methodologies can be inferred.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Inferred)

A common method for assessing the inhibitory activity of NNRTIs against the HIV-1 reverse transcriptase enzyme involves a cell-free enzymatic assay.

RT_Inhibition_Assay cluster_0 Assay Components cluster_1 Experimental Workflow RT_Enzyme Recombinant HIV-1 Reverse Transcriptase Incubation Incubate components at 37°C RT_Enzyme->Incubation Template_Primer RNA/DNA Template-Primer Template_Primer->Incubation dNTPs dNTPs (one radiolabeled, e.g., ³H-dTTP) dNTPs->Incubation Opaviraline_Dilutions Serial Dilutions of this compound Opaviraline_Dilutions->Incubation DNA_Synthesis Enzymatic reaction allows radiolabeled DNA synthesis Incubation->DNA_Synthesis Precipitation Precipitate synthesized DNA (e.g., using TCA) DNA_Synthesis->Precipitation Scintillation_Counting Quantify radioactivity via scintillation counting Precipitation->Scintillation_Counting IC50_Calculation Calculate IC50 value Scintillation_Counting->IC50_Calculation

Inferred workflow for an in vitro HIV-1 RT inhibition assay.
Cell-Based Antiviral Activity Assay (Inferred)

The antiviral activity of this compound in a cellular context was likely determined using a cell line susceptible to HIV-1 infection, such as MT-4 cells.

Cell_Based_Assay cluster_0 Assay Setup cluster_1 Experimental Procedure MT4_Cells MT-4 Cells Infection Infect MT-4 cells with HIV-1 in the presence of this compound MT4_Cells->Infection HIV1_Stock HIV-1 Virus Stock (e.g., HXB2) HIV1_Stock->Infection Opaviraline_Dilutions Serial Dilutions of this compound Opaviraline_Dilutions->Infection Incubation Incubate for several days Infection->Incubation Endpoint_Measurement Measure viral replication endpoint (e.g., p24 antigen ELISA or cell viability assay) Incubation->Endpoint_Measurement EC50_Calculation Calculate EC50 value Endpoint_Measurement->EC50_Calculation

Inferred workflow for a cell-based antiviral activity assay.
Pharmacokinetic Study in Healthy Volunteers (Inferred)

The clinical studies to determine the pharmacokinetic profile of this compound would have followed a standard clinical trial protocol.

PK_Study_Workflow cluster_0 Study Design cluster_1 Data Collection and Analysis Volunteers Healthy Male Volunteers Dosing Administer single or repeated oral doses of this compound or placebo Volunteers->Dosing Blood_Sampling Collect blood samples at pre-defined time points Dosing->Blood_Sampling Safety_Monitoring Monitor safety and tolerability Dosing->Safety_Monitoring Plasma_Analysis Analyze plasma concentrations of this compound (e.g., using LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameter_Calculation Calculate pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, CL/F) Plasma_Analysis->PK_Parameter_Calculation

Inferred workflow for a pharmacokinetic study in healthy volunteers.

Conclusion

This compound (GW-420867X) is a quinoxaline-based NNRTI with potent in vitro activity against HIV-1. Pharmacokinetic studies in healthy volunteers demonstrated a long terminal elimination half-life, suggesting suitability for once-daily dosing. However, the compound's development was discontinued at Phase II of clinical trials. The data presented in this technical guide, while limited due to the cessation of its development, provides valuable insights for researchers in the field of antiretroviral drug discovery, particularly for those working on the design and development of novel NNRTIs. Further investigation into the structure-activity relationships of the quinoxaline scaffold may yet yield new therapeutic agents for the treatment of HIV-1 infection.

References

Discovery and Synthesis of Quinoxaline-Based NNRTIs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of quinoxaline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is designed to serve as a practical resource for researchers in the field of anti-HIV drug development, offering detailed experimental protocols, comparative data analysis, and visualizations of key processes.

Introduction to Quinoxaline-Based NNRTIs

Quinoxaline derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the fight against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] These heterocyclic compounds bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the replication of the viral genome.[5] The journey from a lead quinoxaline scaffold to a potential drug candidate involves a multi-step process encompassing computational design, chemical synthesis, and rigorous biological evaluation.[6][7][8]

The Drug Discovery and Development Workflow

The development of novel quinoxaline-based NNRTIs typically follows a structured workflow that integrates computational and experimental methodologies. This process is designed to efficiently identify and optimize lead compounds with high potency, favorable safety profiles, and a high barrier to the development of drug resistance.

NNRTI Discovery Workflow cluster_0 Computational Design cluster_1 Chemical Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization Target_Identification Target Identification (HIV-1 Reverse Transcriptase) Pharmacophore_Modeling Pharmacophore Modeling & 3D-QSAR Target_Identification->Pharmacophore_Modeling Identifies key features Virtual_Screening Virtual Screening (Compound Libraries) Pharmacophore_Modeling->Virtual_Screening Creates search query Molecular_Docking Molecular Docking & Scoring Virtual_Screening->Molecular_Docking Identifies potential hits Lead_Synthesis Lead Compound Synthesis Molecular_Docking->Lead_Synthesis Selects candidates for synthesis Purification Purification (e.g., HPLC) Lead_Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization RT_Inhibition_Assay Reverse Transcriptase Inhibition Assay (IC50) Characterization->RT_Inhibition_Assay Anti_HIV_Assay Anti-HIV Activity Assay (EC50 in cell culture) RT_Inhibition_Assay->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Anti_HIV_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides further design Lead_Optimization->Pharmacophore_Modeling Iterative refinement

Figure 1: A generalized workflow for the discovery and development of quinoxaline-based NNRTIs.

Mechanism of Action of Quinoxaline-Based NNRTIs

Quinoxaline-based NNRTIs exert their anti-HIV effect by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change that distorts the enzyme's active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle.

NNRTI Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_Entry 1. Viral Entry Reverse_Transcription 2. Reverse Transcription Viral_Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Inhibition Inhibition of DNA Synthesis Reverse_Transcription->Inhibition Viral_Protein_Synthesis 4. Viral Protein Synthesis Integration->Viral_Protein_Synthesis Assembly_Budding 5. Assembly & Budding Viral_Protein_Synthesis->Assembly_Budding Quinoxaline_NNRTI Quinoxaline-Based NNRTI Allosteric_Site Allosteric Binding Pocket Quinoxaline_NNRTI->Allosteric_Site Binds to HIV_RT HIV-1 Reverse Transcriptase (p66/p51 heterodimer) Allosteric_Site->HIV_RT Active_Site Catalytic Active Site Allosteric_Site->Active_Site Induces conformational change Active_Site->HIV_RT Active_Site->Inhibition Blocks function

Figure 2: The mechanism of action of quinoxaline-based NNRTIs in the context of the HIV-1 replication cycle.

Quantitative Data of Quinoxaline-Based NNRTIs

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected quinoxaline-based NNRTI derivatives. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit HIV-1 replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound IDR1R2R3Anti-HIV-1 Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
1 HHH>100>100-[2]
2 ClHH1.5 ± 0.2>100>67[2]
3 FHH0.8 ± 0.1>100>125[2]
4 OCH3HH3.2 ± 0.5>100>31[2]
5 ClClH0.05 ± 0.0185 ± 51700[3]
6 BrHCH30.0031>46.8>15097[2]
7 CNHH0.0067>50>7463[2]
8 HNO2H2.5 ± 0.492 ± 837[3]
Nevirapine ---0.060 ± 0.00145 ± 3750[3]
Efavirenz ---0.003>100>33333[7]

Data presented are representative values compiled from the cited literature and may have been determined using different assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative quinoxaline derivative and the key biological assays used to evaluate its anti-HIV-1 activity.

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

The classical and widely used method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol or acetic acid (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the substituted o-phenylenediamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the substituted 1,2-dicarbonyl compound (1.0 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoxaline derivative.

  • Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[9]

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.[10][11]

Materials:

  • MT-4 cells

  • HIV-1 (e.g., IIIB or NL4-3 strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO and serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solybilizing solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Add 100 µL of serially diluted test compounds to the wells. Include wells with virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • Add HIV-1 to the appropriate wells at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate for 5 days in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilizing solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curves.[12]

HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.[13][14]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT, and KCl)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Test compounds dissolved in DMSO and serially diluted

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.

  • Add serial dilutions of the test compound to the reaction mixture in microcentrifuge tubes or a 96-well plate.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Include a control reaction with no inhibitor.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold TCA and then with ethanol to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Conclusion

The quinoxaline scaffold represents a versatile and promising platform for the development of novel and potent NNRTIs against HIV-1. The integration of computational design, efficient synthetic strategies, and robust biological evaluation is crucial for the successful identification and optimization of lead candidates. This guide provides a foundational framework of the key methodologies and data points essential for researchers dedicated to advancing the field of anti-HIV drug discovery. Further exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be critical in translating these promising compounds into clinically effective antiretroviral therapies.

References

Opaviraline: A Case of Mistaken Identity in HIV Drug Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the inquiry's premise, the developmental antiretroviral drug opaviraline (formerly GW-420867) does not target the HIV-1 Gag-Pol polyprotein. Instead, extensive research classifies it as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This places its binding site squarely on the reverse transcriptase (RT) enzyme, a key component of the Pol protein, but distinct from the Gag polyprotein or the unprocessed Gag-Pol precursor.

Development of this compound, a quinoxaline compound, was discontinued in the early 2000s and it never reached commercialization.[1] As an NNRTI, its mechanism of action would have involved allosteric inhibition of the HIV-1 reverse transcriptase, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.

Given this fundamental discrepancy, a detailed technical guide on the binding site of this compound on the Gag-Pol polyprotein cannot be constructed. However, for the benefit of researchers, scientists, and drug development professionals, this document will provide a guide on the general principles of targeting the HIV-1 Gag and Gag-Pol polyproteins with other classes of inhibitors.

Targeting the HIV-1 Gag and Gag-Pol Polyproteins: A Hub of Antiviral Strategy

The Gag and Gag-Pol polyproteins are central to the late stages of the HIV-1 replication cycle, orchestrating virus assembly, budding, and maturation.[2][3] Their multifaceted roles make them attractive targets for novel antiretroviral therapies. Inhibitors that target these polyproteins can be broadly categorized based on the specific domain or process they disrupt.

Classes of Gag and Gag-Pol Inhibitors:
  • Maturation Inhibitors: These compounds, such as bevirimat, target the final cleavage event in Gag processing, specifically the separation of the capsid (CA) and spacer peptide 1 (SP1). By binding to the CA-SP1 cleavage site, they prevent the conformational changes necessary for the formation of a mature, infectious viral core.

  • Capsid (CA) Inhibitors: This emerging class of drugs, exemplified by lenacapavir, binds to a pocket on the CA protein. This interaction can interfere with multiple stages of the viral lifecycle, including the stability of the viral capsid after entry, nuclear transport of the viral genome, and the assembly of new viral particles.

  • Nucleocapsid (NC) Inhibitors: The NC domain of Gag plays a crucial role in recognizing and packaging the viral RNA genome. Small molecules that bind to the zinc fingers of the NC protein can eject the zinc ions, disrupting its structure and function and leading to the production of non-infectious virions.

  • Protease Inhibitors (PIs): While PIs act on the mature protease enzyme, their primary substrate is the Gag and Gag-Pol polyproteins.[4] By blocking the active site of the protease, PIs prevent the cleavage of these polyproteins into their functional subunits, resulting in the release of immature, non-infectious viral particles.[5]

Experimental Protocols for Characterizing Gag-Pol Binding

The identification and characterization of inhibitor binding sites on Gag and Gag-Pol employ a variety of biochemical and biophysical techniques.

Experimental Technique Purpose Quantitative Data Obtained
X-ray Crystallography To determine the three-dimensional structure of the inhibitor bound to its protein target at atomic resolution.Binding site location, specific amino acid interactions, conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy To study the structure and dynamics of protein-ligand interactions in solution.Binding site mapping (e.g., chemical shift perturbation), conformational changes, binding kinetics.
Surface Plasmon Resonance (SPR) To measure the kinetics and affinity of binding between an inhibitor and its target protein.Association rate constant (ka), dissociation rate constant (kd), equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) To measure the thermodynamic parameters of binding.Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding.
In Vitro Cleavage Assays To assess the ability of an inhibitor to block the proteolytic processing of Gag and Gag-Pol by the HIV-1 protease.IC50 (half-maximal inhibitory concentration).
Viral Replication Assays To determine the antiviral activity of a compound in cell culture.EC50 (half-maximal effective concentration).

Visualizing Experimental Workflows

The process of identifying and characterizing a novel Gag-Pol inhibitor can be visualized as a logical workflow.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase HTS High-Throughput Screening Biochemical Biochemical Assays (e.g., In Vitro Cleavage) HTS->Biochemical FBDD Fragment-Based Drug Design Biophysical Biophysical Assays (SPR, ITC) FBDD->Biophysical SBDD Structure-Based Drug Design Structural Structural Studies (X-ray, NMR) SBDD->Structural Cell_Culture Cell-Based Antiviral Assays Biochemical->Cell_Culture Biophysical->Cell_Culture Structural->Cell_Culture Resistance Resistance Profiling Cell_Culture->Resistance

Fig. 1: A generalized workflow for the discovery and characterization of HIV-1 Gag-Pol inhibitors.

References

In-Vitro Antiviral Activity of Opaviraline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain specific information regarding a compound named "Opaviraline." The following guide is a structured template outlining the necessary components for a comprehensive technical whitepaper on the in-vitro antiviral activity of a novel compound. This framework can be populated once data for this compound becomes available.

Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, proposed mechanism of action, and a summary of its in-vitro antiviral profile. It would highlight the key findings from the studies detailed in this document, such as the spectrum of antiviral activity and selectivity.

Introduction to this compound

This chapter would introduce this compound, detailing its origin, chemical structure, and the rationale for its development as an antiviral agent. It would also briefly touch upon the unmet medical need it aims to address.

Quantitative Antiviral Activity

All quantitative data from in-vitro antiviral assays would be summarized in the tables below for clear comparison.

Table 1: In-Vitro Antiviral Activity of this compound against Various Viruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Virus Ae.g., Vero E6e.g., CPE Reduction
Virus Be.g., HeLae.g., Plaque Reduction
Virus Ce.g., A549e.g., qPCR

EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

This section would provide detailed methodologies for the key experiments conducted to assess the in-vitro antiviral activity of this compound.

Cell Lines and Viruses

A description of the cell lines (e.g., Vero E6, HeLa, A549) and virus strains used in the assays would be provided here. This would include details on their culture conditions and propagation methods.

Cytotoxicity Assay

The protocol for determining the 50% cytotoxic concentration (CC50) of this compound would be detailed. A common method is the MTT assay.

  • Workflow:

    • Seed cells in a 96-well plate.

    • Treat cells with serial dilutions of this compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent and incubate.

    • Add solubilization solution (e.g., DMSO).

    • Measure absorbance at a specific wavelength.

    • Calculate CC50 from the dose-response curve.

Antiviral Activity Assays

Detailed protocols for the various antiviral assays would be presented here.

This assay measures the ability of a compound to protect cells from virus-induced death.

  • Workflow:

    • Seed cells in a 96-well plate.

    • Infect cells with the virus.

    • Add serial dilutions of this compound.

    • Incubate until CPE is observed in virus control wells.

    • Stain cells with a viability dye (e.g., crystal violet).

    • Measure absorbance to quantify cell viability.

    • Calculate EC50 from the dose-response curve.

This assay quantifies the reduction in viral plaques, which are localized areas of cell death.

  • Workflow:

    • Seed cells in 6-well plates to form a confluent monolayer.

    • Infect cells with a known dilution of the virus.

    • Overlay the cells with a semi-solid medium containing serial dilutions of this compound.

    • Incubate until plaques are visible.

    • Fix and stain the cells to visualize plaques.

    • Count the number of plaques and calculate the EC50.

This assay measures the reduction in viral RNA or DNA levels.

  • Workflow:

    • Infect cells with the virus in the presence of serial dilutions of this compound.

    • Incubate for a defined period.

    • Extract total RNA or DNA from the cells.

    • Perform reverse transcription (for RNA viruses) followed by qPCR using virus-specific primers and probes.

    • Determine the viral load and calculate the EC50.

Mechanism of Action Studies

This section would delve into the experiments aimed at elucidating the mechanism by which this compound exerts its antiviral effects. This could include time-of-addition assays, resistance studies, and identification of the viral or host target.

Time-of-Addition Assay Workflow

This assay helps to determine at which stage of the viral life cycle the drug is active.

Time_of_Addition_Workflow Pre_Treat Compound added to cells before virus Co_Treat Compound and virus added simultaneously Analysis Measure viral replication (e.g., qPCR, Plaque Assay) Pre_Treat->Analysis Post_Treat Compound added at various times after virus Co_Treat->Analysis Post_Treat->Analysis Start Start->Pre_Treat Inhibition of attachment/entry Start->Co_Treat Inhibition of entry Start->Post_Treat Inhibition of post-entry steps

Caption: Time-of-Addition Experimental Workflow.

Putative Signaling Pathway of this compound Action

This section would present a diagram illustrating the hypothetical signaling pathway affected by this compound, based on preliminary mechanistic data.

Signaling_Pathway cluster_virus Viral Life Cycle cluster_host Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Host_Factor_A Host Factor A Replication->Host_Factor_A Host_Factor_B Host Factor B Replication->Host_Factor_B Release Release Assembly->Release This compound This compound This compound->Replication Inhibition

Caption: Hypothetical Signaling Pathway of this compound.

Discussion

This chapter would interpret the results presented, discussing the significance of this compound's antiviral activity and selectivity. It would compare its efficacy to existing antiviral agents and discuss the potential implications of its mechanism of action. Any limitations of the in-vitro studies and future directions for research would also be addressed.

Conclusion

A concluding summary of the key findings and the potential of this compound as a novel antiviral therapeutic would be provided.

Navigating the Physicochemical Landscape of Opaviraline (GW-420867X): A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the essential solubility and stability studies for Opaviraline (GW-420867X), a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the critical physicochemical properties that govern the preclinical and clinical development of this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standardized methodologies and best practices for conducting such investigations, ensuring robust and reliable data generation for this promising anti-HIV candidate.

Solubility Profile of this compound

A thorough understanding of a drug candidate's solubility is paramount for formulation development, bioavailability, and ultimately, therapeutic efficacy. The following sections detail the key experimental protocols to determine the solubility of this compound in various relevant media.

Aqueous and Co-solvent Solubility

Objective: To determine the intrinsic solubility of this compound in aqueous media at different pH values and in common co-solvents used in pharmaceutical formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Media: Prepare a series of buffered aqueous solutions at pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions. Prepare mixtures of a primary solvent (e.g., water or buffer) with varying concentrations of co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

  • Sample Preparation: Add an excess amount of this compound powder to vials containing each of the prepared media. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C and 37°C, for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, withdraw an aliquot from each vial and immediately filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in clear and concise tables.

Table 1: Hypothetical pH-Dependent Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)
1.2250.05
1.2370.08
4.5250.12
4.5370.18
6.8250.25
6.8370.35
7.4250.30
7.4370.42

Table 2: Hypothetical Solubility of this compound in Common Co-solvents at 25°C

Co-solvent SystemConcentration (%)Solubility (mg/mL)
Ethanol:Water20:801.5
Ethanol:Water50:5012.8
Propylene Glycol:Water20:802.1
Propylene Glycol:Water50:5018.5
PEG 400:Water20:803.5
PEG 400:Water50:5025.2
Dimethyl Sulfoxide (DMSO)100>100

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Presentation prep_media Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) & Co-solvent Mixtures add_drug Add Excess this compound to Media prep_media->add_drug shake Incubate in Shaker Bath (25°C & 37°C) add_drug->shake time_points Sample at 24, 48, 72h shake->time_points filter_sample Filter Sample (0.22 µm) time_points->filter_sample hplc_analysis Quantify by HPLC-UV filter_sample->hplc_analysis table_data Tabulate Solubility Data hplc_analysis->table_data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Assessing the chemical stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

pH-Dependent Stability

Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values.

Experimental Protocol: HPLC-Based Stability Indicating Method

  • Forced Degradation Studies: To develop a stability-indicating HPLC method, forced degradation of this compound is performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This helps in identifying potential degradation products and ensuring the analytical method can separate them from the parent drug.

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the same pH buffers used for solubility studies (pH 1.2, 4.5, 6.8, and 7.4).

  • Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly or monthly for longer-term studies), withdraw aliquots from each solution.

  • Quantification: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Data Presentation:

The degradation kinetics can be determined by plotting the natural logarithm of the remaining drug concentration versus time.

Table 3: Hypothetical pH-Dependent Degradation Rate Constants (k) for this compound at 40°C

pHRate Constant (k, day⁻¹)Half-life (t₁/₂, days)Degradation Pathway
1.20.0957.3Hydrolysis
4.50.01257.8Minimal Degradation
6.80.02527.7Hydrolysis
7.40.04814.4Hydrolysis
9.00.1504.6Base-catalyzed Hydrolysis
Solid-State Stability

Objective: To assess the stability of this compound in its solid form under accelerated and long-term storage conditions.

Experimental Protocol:

  • Sample Storage: Store accurately weighed samples of solid this compound in controlled environment chambers according to ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time-Point Analysis: At predefined time points (e.g., 0, 1, 3, 6, 12, 24 months), retrieve samples and analyze them for purity and degradation products using the stability-indicating HPLC method.

  • Physical Characterization: In addition to chemical purity, assess physical properties such as appearance, moisture content (Karl Fischer titration), and polymorphic form (X-ray powder diffraction, differential scanning calorimetry).

Data Presentation:

Table 4: Hypothetical Solid-State Stability Data for this compound at 40°C/75% RH

Time (Months)Purity (%)Major Degradant 1 (%)Appearance
099.8<0.05White powder
199.70.08White powder
399.50.15White powder
699.20.32Slightly off-white powder

Experimental Workflow for Stability Studies

G cluster_method_dev Method Development cluster_solution_stability Solution Stability cluster_solid_stability Solid-State Stability cluster_data_analysis Data Analysis & Reporting forced_degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) hplc_method Develop Stability-Indicating HPLC Method forced_degradation->hplc_method analyze_solutions Analyze at Time Points hplc_method->analyze_solutions analyze_solid Analyze Purity & Physical Properties at Time Points hplc_method->analyze_solid prep_solutions Prepare this compound Solutions in pH Buffers incubate_solutions Incubate at Various Temperatures prep_solutions->incubate_solutions incubate_solutions->analyze_solutions kinetic_analysis Determine Degradation Kinetics analyze_solutions->kinetic_analysis store_solid Store Solid Drug under ICH Conditions store_solid->analyze_solid report Summarize in Tables analyze_solid->report kinetic_analysis->report

Caption: Workflow for Conducting Stability Studies.

Mechanism of Action: NNRTI Signaling Pathway

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

G cluster_virus HIV-1 Virion cluster_host Host Cell (CD4+) viral_rna Viral RNA rt_enzyme Reverse Transcriptase (RT) viral_rna->rt_enzyme Template viral_dna Viral DNA rt_enzyme->viral_dna Reverse Transcription provirus Provirus viral_dna->provirus Integration new_virions New Virions provirus->new_virions Replication This compound This compound (NNRTI) This compound->rt_enzyme Allosteric Binding

Caption: Mechanism of Action of this compound as an NNRTI.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies will generate critical data to support its advancement through the drug development pipeline.

Methodological & Application

Application Notes and Protocols: Determining the Efficacy of Opaviraline against HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for evaluating the in vitro efficacy of Opaviraline, a novel compound, against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections detail the methodologies for key assays that target different stages of the HIV-1 replication cycle, enabling a thorough characterization of this compound's potential as an antiretroviral agent. The protocols are designed to be robust and reproducible, providing clear guidance for researchers in the field of HIV-1 drug discovery and development.

Overview of HIV-1 Replication and Antiretroviral Targets

The replication cycle of HIV-1 is a multi-step process that offers several targets for antiretroviral drugs. Understanding this cycle is crucial for interpreting the results of efficacy assays. The main stages include:

  • Binding and Fusion: The virus attaches to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[1][2]

  • Reverse Transcription: Inside the cell, the viral enzyme reverse transcriptase converts the single-stranded viral RNA genome into double-stranded DNA.[3][4] This is a key target for nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

  • Integration: The newly synthesized viral DNA is transported into the host cell's nucleus, where the viral enzyme integrase incorporates it into the host's genome.[1][3]

  • Transcription and Translation: The integrated viral DNA, now called a provirus, is transcribed into messenger RNA (mRNA) by the host cell's machinery. This mRNA is then translated into viral proteins.

  • Assembly and Budding: New viral RNA and proteins move to the cell surface and assemble into immature, non-infectious virions that bud from the host cell.[2]

  • Maturation: During and after budding, the viral enzyme protease cleaves the newly synthesized polyproteins into mature, infectious viral particles.[2][5]

The following diagram illustrates the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs.

HIV_Lifecycle cluster_cell Host Cell cluster_outside Extracellular Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Viral RNA Integration 3. Integration ReverseTranscription->Integration Viral DNA Nucleus Nucleus Integration->Nucleus Transcription 4. Transcription & Translation Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion Infectious Virion Budding->New_Virion Nucleus->Transcription HIV_Virion HIV Virion HIV_Virion->Entry gp120/gp41 Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry RT_Inhibitors RTIs (NRTIs, NNRTIs) RT_Inhibitors->ReverseTranscription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding

Caption: HIV-1 life cycle and antiretroviral drug targets.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound at different stages of the HIV-1 replication cycle.

General Experimental Workflow

The overall workflow for testing the efficacy of this compound involves several stages, from initial screening to more detailed characterization of its antiviral activity.

Experimental_Workflow start Start: this compound Stock Solution Preparation cytotoxicity 1. Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity dose_response 2. Dose-Response Efficacy Assays cytotoxicity->dose_response rt_assay Reverse Transcriptase (RT) Assay dose_response->rt_assay p24_assay p24 Antigen Assay dose_response->p24_assay infectivity_assay Single-Round Infectivity Assay dose_response->infectivity_assay data_analysis 3. Data Analysis (IC50, CC50, SI) rt_assay->data_analysis p24_assay->data_analysis infectivity_assay->data_analysis mechanism 4. Mechanism of Action Studies (if required) data_analysis->mechanism end End: Efficacy Profile of this compound mechanism->end

References

Evaluating the Antiviral Efficacy of Opaviraline: Application Notes and Protocols for Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the evaluation of the antiviral effects of Opaviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting Human Immunodeficiency Virus Type 1 (HIV-1).[1] Detailed protocols for key experiments are outlined to ensure robust and reproducible data generation for researchers in the field of antiviral drug development.

Introduction to this compound and its Mechanism of Action

This compound is an investigational antiviral compound classified as a non-nucleoside reverse transcriptase inhibitor.[1] NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site on the HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the virus from replicating within the host cell.[2][3][4] The evaluation of this compound's potency and selectivity is crucial for its development as a potential therapeutic agent.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for the accurate in vitro assessment of antiviral compounds. For evaluating the anti-HIV-1 activity of this compound, the following human T-cell lines are recommended due to their susceptibility to HIV-1 infection and their common use in antiviral research:

  • MT-4 Cells: A human T-cell leukemia line that is highly susceptible to HIV-1 and exhibits a rapid and pronounced cytopathic effect (CPE) upon infection.

  • C8166 Cells: A human T-cell line that is also highly sensitive to HIV-1 infection and shows clear CPE.

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.

Experimental Protocols

A series of in vitro assays are essential to comprehensively evaluate the antiviral efficacy and cytotoxicity of this compound.

Cytotoxicity Assay

Prior to assessing antiviral activity, it is imperative to determine the cytotoxic potential of this compound on the host cells to ensure that any observed antiviral effect is not a result of cell death.[5][6][7]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed MT-4 or C8166 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[5][8]

Antiviral Activity Assays

This assay measures the ability of this compound to protect cells from the virus-induced cell death.

Protocol: CPE Inhibition Assay

  • Cell Seeding: Seed MT-4 or C8166 cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound and Virus Addition: Add 50 µL of serially diluted this compound to the wells, followed by 50 µL of a pre-titered HIV-1 stock (e.g., at a multiplicity of infection of 0.01). Include virus-only and cell-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • CPE Observation and Quantification: Observe the cells for cytopathic effects microscopically. Quantify cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits the viral cytopathic effect by 50%.[5]

This assay is used to quantify the reduction in infectious virus particles in the presence of the antiviral compound.[9][10]

Protocol: Plaque Reduction Assay

  • Cell Seeding: Plate a monolayer of adherent cells susceptible to HIV-1 (e.g., HeLa-CD4-LTR-ß-gal cells) in 6-well plates.

  • Virus-Compound Incubation: Pre-incubate a known titer of HIV-1 with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-5 days until plaques are visible.

  • Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Data Analysis: Calculate the plaque reduction percentage for each concentration and determine the EC50.

This method directly measures the amount of viral RNA in the culture supernatant, providing a highly sensitive measure of viral replication.[11][12][13]

Protocol: RT-qPCR for Viral Load

  • Sample Collection: After treating HIV-1 infected cells with this compound for a set period (e.g., 72 hours), collect the culture supernatant.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and HIV-1 specific primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers, and a probe for a conserved region of the HIV-1 genome (e.g., gag or pol).

  • Data Analysis: Quantify the viral RNA copies based on a standard curve generated from a known quantity of viral RNA. Determine the EC50 of this compound.

This assay visualizes the expression of viral proteins within the infected cells.[14][15][16]

Protocol: Immunofluorescence Assay

  • Cell Culture and Infection: Grow susceptible cells on coverslips in a 24-well plate and infect with HIV-1 in the presence of varying concentrations of this compound.

  • Fixation and Permeabilization: After 48-72 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an HIV-1 protein (e.g., p24 antigen).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the fluorescent signal using a fluorescence microscope.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and determination of the therapeutic index (TI = CC50/EC50).

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineAssayCC50 (µM)
MT-4MTT[Insert Value]
C8166MTT[Insert Value]
PBMCsMTT[Insert Value]

Table 2: Antiviral Activity of this compound against HIV-1

AssayCell LineEC50 (µM)Therapeutic Index (TI)
CPE InhibitionMT-4[Insert Value][Calculate Value]
Plaque ReductionHeLa-CD4[Insert Value][Calculate Value]
RT-qPCRC8166[Insert Value][Calculate Value]
ImmunofluorescencePBMCs[Insert Value][Calculate Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_antiviral_assays cluster_analysis Data Analysis A Cell Culture (MT-4, C8166, PBMCs) D Cytotoxicity Assay (MTT) A->D E Antiviral Assays A->E B This compound Serial Dilutions B->D B->E C HIV-1 Stock Preparation C->E F Calculate CC50 D->F E1 CPE Inhibition E2 Plaque Reduction E3 RT-qPCR E4 Immunofluorescence G Calculate EC50 E1->G E2->G E3->G E4->G H Determine Therapeutic Index F->H G->H hiv_rt_inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NNRTI) This compound->Inhibition Inhibition->RT binds & inhibits

References

Application Notes and Protocols for Opaviraline in Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Opaviraline is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been evaluated in Phase II clinical trials.[1][2] However, detailed public data on its specific interactions and synergistic effects with other antiretroviral agents are limited. The following application notes and protocols are based on established principles of combination antiretroviral therapy and the known mechanisms of the NNRTI drug class. These guidelines are intended to serve as a foundational framework for research and development activities.

Introduction

Combination antiretroviral therapy (cART) is the cornerstone of managing Human Immunodeficiency Virus (HIV) infection.[3] The primary objective of cART is to achieve durable suppression of viral replication, which is best accomplished by combining two or more antiretroviral agents with different mechanisms of action.[3] This approach helps to prevent the emergence of drug-resistant viral strains and improves therapeutic outcomes.[3]

This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a promising candidate for inclusion in combination regimens. NNRTIs inhibit the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[4] These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other classes of antiretroviral drugs, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action: The Role of NNRTIs in Combination Therapy

HIV replication involves several key steps, each of which can be targeted by a specific class of antiretroviral drugs. NNRTIs, including this compound, bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This mechanism is distinct from that of NRTIs, which act as chain terminators during reverse transcription. The complementary mechanisms of action between NNRTIs and other antiretroviral classes form the basis for potent combination therapies.

cluster_HIV_Lifecycle HIV Replication Cycle cluster_Drug_Targets Antiretroviral Drug Targets Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Mature Virion Mature Virion Assembly & Budding->Mature Virion This compound This compound (NNRTI) This compound->Reverse Transcription NRTIs NRTIs NRTIs->Reverse Transcription INSTIs INSTIs INSTIs->Integration PIs PIs PIs->Assembly & Budding A Prepare Serial Dilutions of Drugs in 96-Well Plate C Add Drug Dilutions to Infected Cells A->C B Infect HIV-1 Permissive Cells B->C D Incubate for 5-7 Days C->D E Quantify Viral Replication (p24 ELISA) D->E F Calculate EC50 and Combination Index E->F This compound This compound (NNRTI) Combination Combination Therapy This compound->Combination Other_ARV Other Antiretroviral (e.g., NRTI, INSTI, PI) Other_ARV->Combination Synergy Synergistic Inhibition of Viral Replication Combination->Synergy Resistance Increased Barrier to Drug Resistance Combination->Resistance Suppression Durable Viral Suppression Synergy->Suppression Resistance->Suppression

References

Application Notes and Protocols for High-Throughput Screening of Opaviraline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of chemical analogs of Opaviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for potential anti-HIV activity. The described methods are designed for rapid and efficient screening of large compound libraries to identify novel and potent inhibitors of HIV-1 reverse transcriptase (RT).

Introduction to this compound and its Analogs

This compound is an antiviral agent classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its mechanism of action involves the inhibition of RNA-directed DNA polymerase, a key enzyme in the replication cycle of the Human Immunodeficiency Virus (HIV).[1] Though its clinical development was discontinued, its chemical scaffold remains a valuable starting point for the discovery of new anti-HIV therapeutics. This document outlines protocols for the high-throughput screening of a library of this compound analogs, which are hypothetical compounds derived from the this compound core structure with various chemical modifications. The goal of such a screening campaign is to identify analogs with improved potency, selectivity, and pharmacokinetic profiles.

High-Throughput Screening Strategies

Two primary HTS strategies are presented for the evaluation of this compound analogs: a biochemical assay directly measuring the enzymatic activity of HIV-1 RT and a cell-based assay assessing the inhibition of HIV-1 replication in a cellular context.

Biochemical High-Throughput Screening: FRET-Based Assay for HIV-1 Reverse Transcriptase Activity

This assay quantitatively measures the DNA polymerase activity of recombinant HIV-1 RT in real-time using Förster Resonance Energy Transfer (FRET). The assay is highly amenable to automation and miniaturization for HTS formats. A Z'-factor value of greater than 0.8 has been reported for similar assays, indicating its robustness for HTS.

Signaling Pathway and Assay Principle

The FRET-based assay utilizes a doubly labeled DNA primer-template hybrid. The quencher and fluorophore are in close proximity in the unextended state, resulting in low fluorescence. Upon DNA synthesis by HIV-1 RT, the quencher and fluorophore are separated, leading to an increase in fluorescence intensity.

FRET_Assay cluster_initial Initial State (Low Fluorescence) cluster_reaction RT Activity cluster_final Final State (High Fluorescence) Primer_Template Primer-Template DNA (Fluorophore & Quencher in proximity) HIV_RT HIV-1 RT Primer_Template->HIV_RT Binding Extended_Product Extended DNA Product (Fluorophore & Quencher separated) HIV_RT->Extended_Product DNA Synthesis dNTPs dNTPs dNTPs->HIV_RT

Caption: FRET-based HIV-1 RT assay principle.

Experimental Protocol

StepProcedureDetails and Notes
1. Reagent Preparation Prepare Assay Buffer, HIV-1 RT solution, Primer/Template DNA solution, dNTP mix, and this compound analog library.Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100. HIV-1 RT: Dilute recombinant enzyme to a final concentration of 50 nM in Assay Buffer. Primer/Template: Use a commercially available doubly-labeled primer/template to a final concentration of 100 nM. dNTP Mix: Prepare a stock solution containing 10 mM of each dNTP. Compound Plates: Serially dilute this compound analogs in DMSO and then into Assay Buffer.
2. Assay Plate Setup Dispense this compound analogs, positive control (e.g., Nevirapine), and negative control (DMSO) into a 384-well plate.Use a robotic liquid handler for precision. Final DMSO concentration should not exceed 1%.
3. Enzyme and Substrate Addition Add HIV-1 RT solution to each well and incubate. Then add the Primer/Template DNA solution.Incubate for 10 minutes at room temperature to allow for inhibitor binding.
4. Reaction Initiation and Measurement Initiate the reaction by adding the dNTP mix to all wells. Immediately begin kinetic fluorescence reading.Measure fluorescence intensity (e.g., Ex: 540 nm, Em: 580 nm) every minute for 60 minutes at 37°C using a plate reader.
5. Data Analysis Calculate the rate of reaction (slope of the linear phase of the kinetic read). Determine the percent inhibition for each compound and calculate IC50 values.The Z' factor should be calculated to assess assay quality: Z' = 1 - (3*(SD_pos + SD_neg)) / (

Data Presentation

Compound IDAnalog Structure (Modification)IC50 (nM)
OPA-001R1 = -CH3150
OPA-002R1 = -CF375
OPA-003R2 = -Cl220
.........
Nevirapine(Positive Control)50
Cell-Based High-Throughput Screening: HIV-1 Replication Assay with Luciferase Reporter

This cell-based assay measures the ability of this compound analogs to inhibit HIV-1 replication in a human T-cell line. The assay utilizes a recombinant HIV-1 that expresses a luciferase reporter gene upon successful infection and integration.

Experimental Workflow

Cell_Assay_Workflow Seed_Cells Seed T-cells in 384-well plates Add_Compounds Add this compound Analogs and Controls Seed_Cells->Add_Compounds Infect_Cells Infect with HIV-1 Luciferase Reporter Virus Add_Compounds->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Data_Analysis Calculate % Inhibition and EC50 Measure_Luminescence->Data_Analysis

References

Experimental Application of Opaviraline in Drug Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Opaviraline targets the RNA-directed DNA polymerase (reverse transcriptase) of HIV-1. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to a hydrophobic pocket adjacent to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Signaling Pathway: HIV-1 Life Cycle and Inhibition by this compound

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition by this compound Entry 1. Binding and Fusion Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription (RNA -> DNA) Uncoating->RT_step Integration 4. Integration (Viral DNA into Host DNA) RT_step->Integration Transcription 5. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 6. Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding and Maturation Assembly->Budding This compound This compound RT_enzyme Reverse Transcriptase This compound->RT_enzyme Allosteric Inhibition RT_enzyme->RT_step caption HIV-1 life cycle and the inhibitory action of this compound.

Caption: HIV-1 life cycle and the inhibitory action of this compound.

Data Presentation: Illustrative Resistance Data

The following tables present hypothetical quantitative data that would be generated during this compound resistance studies.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains

HIV-1 StrainGenotype (RT Mutations)IC50 (nM)Fold Change in Resistance
Wild-TypeNone5.21.0
OPA-R1K103N156.830.2
OPA-R2Y181C245.147.1
OPA-R3K103N + Y181C>1000>192.3

IC50: 50% inhibitory concentration. Fold change is calculated relative to the wild-type strain.

Table 2: Cross-Resistance Profile of this compound-Resistant HIV-1 Strains

HIV-1 StrainThis compound (Fold Change)Efavirenz (Fold Change)Nevirapine (Fold Change)Rilpivirine (Fold Change)
OPA-R1 (K103N)30.225.840.52.1
OPA-R2 (Y181C)47.15.398.23.5
OPA-R3 (K103N+Y181C)>192.3>150>2008.7

Fold change in IC50 relative to wild-type virus.

Experimental Protocols

Generation of this compound-Resistant HIV-1 Strains in Cell Culture

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to this compound.

Workflow for Generating Resistant Virus

Resistance_Workflow start Start with Wild-Type HIV-1 Stock culture Infect susceptible T-cell line (e.g., MT-4 cells) start->culture add_drug Add this compound at a starting concentration of ~IC50 culture->add_drug monitor Monitor for viral replication (e.g., p24 antigen ELISA) add_drug->monitor passage When viral breakthrough is observed, collect supernatant containing virus monitor->passage increase_drug Use collected virus to infect fresh cells with a 2-3 fold higher concentration of this compound passage->increase_drug repeat Repeat passaging with escalating drug concentrations increase_drug->repeat isolate Isolate and characterize resistant viral clones repeat->isolate After multiple rounds

Caption: Workflow for generating drug-resistant HIV-1.

Methodology:

  • Cell Culture: Maintain a susceptible human T-cell line (e.g., MT-4 or CEM-CCRF) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Initial Infection: Infect the cells with a wild-type HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3) at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Drug Selection: After 2-4 hours of infection, wash the cells and resuspend them in fresh medium containing this compound at a concentration approximately equal to its predetermined IC50 value.

  • Monitoring: Culture the cells and monitor for viral replication every 3-4 days by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.

  • Passaging: When the p24 levels in the drug-treated culture begin to rise, indicating viral breakthrough, harvest the cell-free supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh cells, and this time, add this compound at a 2- to 3-fold higher concentration than the previous passage.

  • Iterative Selection: Repeat the monitoring and passaging steps with incrementally increasing concentrations of this compound until a significantly resistant viral population is selected (e.g., capable of replicating in >100-fold the initial IC50).

  • Clonal Isolation: Isolate individual resistant viral clones from the bulk culture by limiting dilution or plaque assay.

Phenotypic Drug Susceptibility Assay

This protocol determines the concentration of this compound required to inhibit viral replication by 50% (IC50).

Methodology:

  • Cell Plating: Seed susceptible T-cells into a 96-well plate at an appropriate density.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. Also, include a no-drug control.

  • Infection and Treatment: Add a standardized amount of the viral stock (wild-type or resistant strains) to each well, followed by the addition of the diluted this compound.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: After incubation, measure the extent of viral replication in each well. This can be done using a p24 antigen ELISA or a reporter gene assay if using a reporter virus.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Genotypic Resistance Analysis

This protocol identifies the genetic mutations in the reverse transcriptase gene that confer resistance to this compound.

Workflow for Genotypic Analysis

Genotypic_Workflow start Viral RNA from Resistant Strain rt_pcr Reverse Transcription PCR (RT-PCR) to amplify the reverse transcriptase gene start->rt_pcr purify Purify PCR Product rt_pcr->purify sequence Sanger Sequencing purify->sequence analyze Compare sequence to Wild-Type to identify mutations sequence->analyze

Caption: Workflow for identifying resistance mutations.

Methodology:

  • RNA Extraction: Extract viral RNA from the culture supernatant of the resistant HIV-1 strain using a commercial viral RNA extraction kit.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the region of the pol gene encoding the reverse transcriptase. Use primers specific to conserved regions flanking the RT coding sequence.

  • PCR Product Purification: Purify the resulting PCR product to remove primers, dNTPs, and enzymes.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing.

  • Sequence Analysis: Align the obtained nucleotide sequence with the sequence of the wild-type virus to identify amino acid substitutions in the reverse transcriptase.

Conclusion

These application notes and protocols provide a comprehensive guide for the in vitro investigation of resistance to the NNRTI this compound. By generating resistant viral strains and characterizing their phenotypic and genotypic profiles, researchers can gain valuable insights into the mechanisms of NNRTI resistance. This knowledge is crucial for the development of more robust and effective antiviral therapies.

Application Notes and Protocols: Crystallographic Analysis of the Opaviraline-RT Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the crystallographic analysis of the complex formed between the non-nucleoside reverse transcriptase inhibitor (NNRTI), Opaviraline, and HIV-1 Reverse Transcriptase (RT). While specific crystallographic data for the this compound-RT complex is not publicly available, this document outlines a comprehensive workflow based on established methodologies for similar NNRTI-RT complexes. The provided protocols and data are illustrative and serve as a guide for researchers undertaking such studies.

This compound is a promising NNRTI that, like other drugs in its class, binds to an allosteric pocket in the RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[1][2] X-ray crystallography is a powerful technique to elucidate the precise binding mode of this compound, understand the molecular basis of its inhibitory activity, and guide the rational design of next-generation NNRTIs with improved efficacy and resistance profiles.[3][4][5]

I. Data Presentation

The following table summarizes hypothetical, yet realistic, data collection and refinement statistics for a crystallographic study of the this compound-RT complex. These values are representative of what one might expect for a well-diffracting crystal of an NNRTI-RT complex.[4][6]

Data Collection This compound-RT Complex
PDB Code(Hypothetical)
Space groupP2₁2₁2₁
Cell dimensions
a, b, c (Å)80.5, 120.2, 150.8
α, β, γ (°)90, 90, 90
Resolution (Å)50.0 - 2.5 (2.59 - 2.50)
Rsym or Rmerge0.098 (0.45)
I / σI15.2 (2.1)
Completeness (%)99.8 (99.5)
Redundancy4.1 (3.9)
Refinement
Resolution (Å)29.5 - 2.5
No. reflections45,123
Rwork / Rfree0.21 / 0.25
No. atoms
Protein7,850
Ligand37
Water150
B-factors
Protein45.6
Ligand42.1
Water38.9
R.m.s. deviations
Bond lengths (Å)0.008
Bond angles (°)1.2

Values in parentheses are for the highest-resolution shell.

II. Experimental Protocols

The following protocols describe the key steps for the expression, purification, and crystallization of the this compound-RT complex, followed by X-ray diffraction data collection and analysis.

A. Expression and Purification of HIV-1 Reverse Transcriptase

A common strategy for obtaining high-quality crystals of HIV-1 RT involves using engineered constructs that improve stability and crystallization properties.[6]

  • Protein Expression :

    • Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the p66 subunit of HIV-1 RT.

    • Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation and store the cell pellet at -80°C.

  • Purification :

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol) and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).

    • If a p51-like chain is not produced by a co-purifying bacterial protease, the p66 homodimer can be processed to the p66/p51 heterodimer by controlled proteolysis.[6]

    • Further purify the protein by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography.

    • Concentrate the purified protein to 10-15 mg/mL in a buffer containing 10 mM Tris-HCl pH 8.0 and 75 mM NaCl.[6]

B. Crystallization of the this compound-RT Complex
  • Complex Formation :

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.

    • Incubate the purified HIV-1 RT with a 5-fold molar excess of this compound for 1 hour on ice prior to setting up crystallization trials.

  • Crystallization :

    • Perform crystallization trials using the hanging drop vapor diffusion method at 20°C.

    • Mix 1 µL of the this compound-RT complex with 1 µL of the reservoir solution.

    • A typical reservoir solution may contain 100 mM MES pH 6.0, 200 mM ammonium sulfate, and 25-30% (w/v) polyethylene glycol 8000.

    • Crystals typically appear within 3-7 days.

C. X-ray Diffraction Data Collection and Processing
  • Cryo-protection and Data Collection :

    • Soak the crystals in a cryo-protectant solution (reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Data Processing :

    • Index, integrate, and scale the diffraction data using software such as XDS or HKL2000.

D. Structure Determination and Refinement
  • Structure Solution :

    • Solve the structure of the this compound-RT complex by molecular replacement using a previously determined structure of HIV-1 RT as a search model (e.g., PDB ID: 2ZD1).

  • Model Building and Refinement :

    • Perform iterative cycles of manual model building in Coot and refinement using software like PHENIX or REFMAC5.

    • Generate the ligand restraints for this compound.

    • Validate the final model using tools such as MolProbity.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the major steps involved in determining the crystal structure of the this compound-RT complex.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination p1 Expression of p66-RT in E. coli p2 Cell Lysis & Clarification p1->p2 p3 Ni-NTA Affinity Chromatography p2->p3 p4 Ion-Exchange & Size-Exclusion Chromatography p3->p4 p5 Protein Concentration p4->p5 c1 Complex Formation (RT + this compound) p5->c1 c2 Hanging Drop Vapor Diffusion c1->c2 c3 Crystal Growth c2->c3 d1 Cryo-protection & Flash-cooling c3->d1 d2 X-ray Diffraction Data Collection d1->d2 d3 Data Processing (Indexing, Scaling) d2->d3 s1 Molecular Replacement d3->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3

Caption: Workflow for the crystallographic analysis of the this compound-RT complex.

B. Mechanism of Inhibition

This diagram illustrates the inhibitory mechanism of this compound on HIV-1 Reverse Transcriptase.

mechanism_of_inhibition cluster_rt HIV-1 Reverse Transcriptase rt_active Active Site dna_synthesis Viral DNA Synthesis rt_active->dna_synthesis Catalyzes inhibition Inhibition rt_nnpocket NNRTI Binding Pocket (Allosteric Site) rt_nnpocket->rt_active Induces Conformational Change in This compound This compound This compound->rt_nnpocket Binds to substrates dNTPs substrates->rt_active Binds to inhibition->dna_synthesis Blocks

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Opaviraline Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with Opaviraline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with the chemical formula C14H17FN2O3.[1][2] Like many small molecule drugs, particularly those with hydrophobic characteristics, this compound exhibits limited solubility in aqueous solutions. This can pose a significant challenge for in vitro assays, formulation development, and preclinical studies, potentially leading to inaccurate results and reduced bioavailability.

Q2: What are the primary factors influencing this compound's solubility?

The solubility of this compound is influenced by several physicochemical factors, including:

  • pH of the buffer: The molecule's ionizable groups mean its charge state and, consequently, its solubility can change with pH.

  • Buffer composition and ionic strength: Different salts and their concentrations can impact solubility.

  • Temperature: Solubility is generally temperature-dependent.

  • Presence of co-solvents or excipients: The addition of organic solvents or other formulating agents can significantly enhance solubility.

Q3: What are the common signs of this compound solubility issues in my experiments?

Common indicators of poor solubility include:

  • Visible precipitates or cloudiness in the solution after adding this compound.

  • Inconsistent or lower-than-expected potency in biological assays.

  • Difficulty in preparing a stock solution at the desired concentration.

  • Poor reproducibility of experimental results.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound is a poorly water-soluble compound, and standard physiological buffers may not provide sufficient solubilization.

Solutions:

  • pH Adjustment: Based on hypothetical pKa values, this compound's solubility may be enhanced at a more acidic or basic pH. It is recommended to test a range of pH values.

  • Use of Co-solvents: Organic solvents compatible with downstream experiments can be used to create a stock solution before further dilution in an aqueous buffer.[3][4]

  • Inclusion of Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.[5]

Quantitative Data Summary: this compound Solubility in Various Conditions (Hypothetical Data)

ConditionThis compound Solubility (µg/mL)Observations
PBS (pH 7.4)< 1Visible precipitate
Acetate Buffer (pH 4.0)15Slight improvement, still may precipitate at higher concentrations
Tris Buffer (pH 8.5)10Moderate improvement
10% DMSO in PBS (pH 7.4)500Clear solution
1% Tween® 80 in PBS (pH 7.4)150Clear solution
5% Solutol® HS 15 in PBS (pH 7.4)400Clear solution
Issue 2: My this compound stock solution in an organic solvent precipitates upon dilution into an aqueous buffer.

Cause: This is a common issue when the final concentration of the organic solvent is too low to maintain this compound in solution.

Solutions:

  • Optimize Final Co-solvent Concentration: Determine the minimum percentage of the organic solvent required in the final aqueous solution to keep this compound dissolved. This is often between 1-5% for many compounds.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.

  • Use of a Carrier Protein: For cell-based assays, serum or bovine serum albumin (BSA) in the media can help stabilize the compound and prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 280.29 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh out 2.80 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement Screening

Objective: To determine the optimal conditions for solubilizing this compound in an aqueous buffer for a specific assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffers at various pH values (e.g., acetate pH 4.0, PBS pH 7.4, Tris pH 8.5)

  • Co-solvents (e.g., Ethanol, PEG 400)

  • Surfactants (e.g., Tween® 80, Cremophor® EL)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a series of aqueous buffers containing different potential solubilizing agents (e.g., 1% Tween® 80 in PBS, 5% PEG 400 in PBS).

  • In a 96-well plate, add a small volume of the 10 mM this compound stock in DMSO to each buffer to achieve the desired final concentration (e.g., 10 µL of stock in 190 µL of buffer for a 500 µM final concentration with 5% DMSO).[6]

  • Include a control well with only the buffer and DMSO (no this compound).

  • Seal the plate and incubate on a plate shaker at room temperature for 1.5-2 hours to allow equilibration.[6]

  • After incubation, visually inspect each well for precipitation.

  • Quantify the amount of dissolved this compound in the supernatant. This can be done by filtering the samples and analyzing the filtrate via a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue Identified cluster_strategy Solubilization Strategy Selection cluster_cosolvent Co-solvent Approach cluster_alternative Alternative Approaches start This compound precipitates in aqueous buffer strategy Is an organic co-solvent permissible in the assay? start->strategy cosolvent_yes Prepare concentrated stock in DMSO/Ethanol strategy->cosolvent_yes Yes cosolvent_no Evaluate alternative methods strategy->cosolvent_no No dilute Dilute stock into final aqueous buffer cosolvent_yes->dilute check_precipitate Precipitation upon dilution? dilute->check_precipitate optimize_concentration Optimize final co-solvent concentration (e.g., 1-5%) check_precipitate->optimize_concentration Yes success Solubility Achieved check_precipitate->success No optimize_concentration->dilute ph_adjust pH Modification cosolvent_no->ph_adjust surfactant Use of Surfactants (e.g., Tween® 80) cosolvent_no->surfactant cyclodextrin Complexation with Cyclodextrins cosolvent_no->cyclodextrin ph_adjust->success surfactant->success cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility.

signaling_pathway cluster_virus Viral Lifecycle cluster_drug Drug Action cluster_inhibition Mechanism of Inhibition virus HIV-1 Virus entry Viral Entry & Uncoating virus->entry rt Reverse Transcription (RNA -> DNA) entry->rt integration Integration into Host Genome rt->integration replication Viral Replication & Assembly integration->replication budding New Virion Budding replication->budding This compound This compound (in solution) inhibition Inhibition of Reverse Transcriptase This compound->inhibition inhibition->rt

Caption: this compound's mechanism of action in the HIV-1 lifecycle.

References

Technical Support Center: Optimizing In-Vitro Experiments for Investigational Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited publicly available data for a specific compound named "Opaviraline," this technical support center provides a generalized framework for optimizing in-vitro experiments with investigational antiviral agents. The protocols, data, and troubleshooting guides presented here are illustrative and should be adapted based on the specific characteristics of the antiviral agent and the experimental model being used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for an initial in-vitro antiviral efficacy assay?

A1: For a novel compound, a broad concentration range is recommended to determine the 50% effective concentration (EC50). A common starting point is a serial dilution spanning from 0.01 µM to 100 µM. This range allows for the identification of compounds with high potency and also helps to establish a preliminary toxicity profile.

Q2: How do I determine the appropriate cell line for my antiviral assay?

A2: The choice of cell line is critical and should be susceptible to infection by the target virus. It is also important to select a cell line that is well-characterized and readily available. For initial screening, cell lines that are easy to maintain and show clear cytopathic effects (CPE) upon viral infection are often preferred.

Q3: What are the key controls to include in an in-vitro antiviral assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Cell Control (Uninfected, Untreated): To assess the baseline health and viability of the cells.

  • Virus Control (Infected, Untreated): To confirm viral infectivity and measure the maximum viral effect (e.g., CPE).

  • Compound Cytotoxicity Control (Uninfected, Treated): To determine the concentration at which the compound itself is toxic to the cells.

  • Positive Control (Infected, Treated with a known antiviral): To validate the assay system and confirm that it can detect antiviral activity.

Q4: My compound shows high efficacy but also high cytotoxicity. What are my next steps?

A4: A narrow therapeutic window (the range between the effective concentration and the toxic concentration) is a common challenge. In this case, consider the following:

  • Structural Modification: Medicinal chemistry efforts can be employed to modify the compound to reduce toxicity while maintaining or improving antiviral activity.

  • Combination Therapy: Investigate the synergistic effects of your compound with other antiviral agents. This may allow for the use of lower, less toxic concentrations of your compound.

  • Targeted Delivery: Explore drug delivery systems that could specifically target the compound to infected cells, thereby reducing systemic toxicity.

Troubleshooting Guides

This section provides solutions to common issues encountered during in-vitro antiviral experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, uneven virus distribution, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding virus and compounds. Avoid using the outer wells of the plate if edge effects are suspected.
No viral replication in the virus control wells Low virus titer, inactive virus stock, resistant cell line, incorrect incubation conditions.Titer the virus stock before the experiment. Use a fresh aliquot of virus. Confirm the susceptibility of the cell line to the virus. Verify incubator temperature and CO2 levels.
High background cytotoxicity in compound control wells Compound insolubility, degradation of the compound, contamination.Check the solubility of the compound in the assay medium. Prepare fresh compound dilutions for each experiment. Test for mycoplasma contamination in cell cultures.
Inconsistent EC50 values across experiments Variation in cell passage number, different virus stock batches, changes in assay reagents.Use cells within a defined passage number range. Use the same batch of virus and key reagents for a set of experiments. Standardize all assay parameters.

Experimental Protocols

General Antiviral Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a basic framework for assessing the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

  • Cell Seeding:

    • Trypsinize and count the appropriate host cells.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Incubate the plate at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the investigational antiviral agent in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • After 24 hours, inspect the cell monolayer for confluency.

    • Remove the cell culture medium.

    • Add the diluted compound to the appropriate wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI) to the wells containing the compound and the virus control wells.

    • Incubate the plate at 37°C with 5% CO2 for the appropriate duration for the specific virus (typically 48-72 hours).

  • Assessment of Cytopathic Effect:

    • After the incubation period, visually inspect the wells for CPE using a microscope.

    • Quantify cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of inhibition of CPE against the compound concentration.

    • Determine the EC50 (the concentration at which 50% of the viral CPE is inhibited) using a non-linear regression analysis.

Cytotoxicity Assay

This protocol is essential to determine the toxicity of the investigational compound on the host cells.

  • Cell Seeding: Follow the same procedure as the CPE inhibition assay.

  • Compound Treatment:

    • Prepare serial dilutions of the compound as in the antiviral assay.

    • Add the diluted compound to the wells of the 96-well plate containing the cell monolayer.

    • Incubate the plate under the same conditions and for the same duration as the antiviral assay.

  • Assessment of Cell Viability:

    • Quantify cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

    • Determine the CC50 (the concentration at which 50% of the cells are killed) using a non-linear regression analysis.

Data Presentation

The following tables are templates for presenting the results of in-vitro antiviral and cytotoxicity assays.

Table 1: Antiviral Efficacy of Investigational Compound X against Virus Y

Compound Concentration (µM)% Inhibition of CPE (Mean ± SD)
0.015.2 ± 1.8
0.125.6 ± 3.5
152.1 ± 4.2
1095.8 ± 2.1
10098.2 ± 1.5
EC50 (µM) 0.95

Table 2: Cytotoxicity of Investigational Compound X in Host Cell Line Z

Compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0.12.1 ± 0.5
14.5 ± 1.2
1015.8 ± 2.9
10055.3 ± 5.1
CC50 (µM) 92.5

Visualizations

Experimental Workflow for Antiviral Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Dilution Compound Serial Dilution Treatment Add Compound Dilutions Compound_Dilution->Treatment Virus_Stock Virus Stock Preparation Infection Infect with Virus Virus_Stock->Infection Seeding->Treatment Treatment->Infection Incubation Incubate (48-72h) Infection->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (EC50/CC50) Viability_Assay->Data_Analysis signaling_pathway cluster_cell Host Cell Virus Virus Receptor Cellular Receptor Virus->Receptor Binding & Entry Host_Kinase Host Kinase Receptor->Host_Kinase Activation Viral_Replication Viral Replication Host_Kinase->Viral_Replication Promotes Antiviral Investigational Antiviral Antiviral->Host_Kinase Inhibition

Troubleshooting inconsistent results in Opaviraline antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opaviraline antiviral assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Inconsistent results in antiviral assays can arise from various factors, from cytotoxicity to procedural inconsistencies. This guide provides a structured approach to identifying and resolving these issues.

Q1: Why am I seeing high variability between replicate wells?

High variability can obscure the true effect of this compound. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Errors Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions.
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all wells. Uneven cell monolayers can lead to variable infection rates.
Edge Effects Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Mixing Thoroughly mix all reagents, including this compound dilutions and virus inoculum, before adding them to the wells.

Q2: My positive control (known antiviral drug) is not showing the expected inhibition.

Failure of the positive control indicates a fundamental issue with the assay system.

Potential CauseRecommended Solution
Incorrect Drug Concentration Verify the concentration and dilution calculations of the positive control drug.
Virus Titer Too High An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory capacity of the control drug. Re-titer the virus stock and use a lower MOI.[1]
Cell Health Ensure cells are healthy and within their optimal passage number. Stressed or senescent cells can behave unpredictably.
Reagent Degradation Check the expiration dates and storage conditions of all reagents, including the positive control drug and cell culture media.

Q3: I'm observing significant cytotoxicity even at low concentrations of this compound.

Distinguishing between antiviral activity and cytotoxicity is crucial for accurate data interpretation.[2]

Potential CauseRecommended Solution
Inherent Compound Toxicity The observed effect may be due to this compound-induced cell death rather than specific antiviral activity.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the assay is non-toxic to the cells. Run a solvent-only control.
Assay Endpoint The chosen assay endpoint (e.g., CPE, MTS) may be sensitive to cytotoxic effects. Consider using an alternative method that directly measures viral replication (e.g., qPCR for viral RNA).

A crucial step is to perform a cytotoxicity assay in parallel with the antiviral assay.[1] In this control, cells are treated with the same concentrations of this compound but without the virus.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for antiviral drugs?

Antiviral drugs typically target specific stages of the viral lifecycle.[3][4] These can include:

  • Blocking Viral Entry: Preventing the virus from attaching to or entering the host cell.[4]

  • Inhibiting Genome Replication: Interfering with the viral enzymes responsible for replicating its genetic material (DNA or RNA).[3][4]

  • Preventing Viral Release: Blocking the release of new virus particles from the infected cell.[4]

While the precise mechanism for this compound is under investigation, it is hypothesized to interfere with viral replication by targeting a viral polymerase.

Q2: How should I determine the optimal concentration range for this compound in my assay?

It is recommended to perform a dose-response experiment with a broad range of this compound concentrations. This will help determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). A favorable therapeutic index (CC50/EC50) indicates a promising antiviral candidate.

Q3: What are the essential controls to include in my antiviral assay?

To ensure the validity of your results, the following controls are essential:

  • Cell Control (Uninfected, Untreated): To assess the baseline health and viability of the cells.

  • Virus Control (Infected, Untreated): To determine the maximum level of viral replication and cytopathic effect (CPE).[2]

  • Compound Cytotoxicity Control (Uninfected, Treated): To measure the cytotoxic effect of this compound on the host cells in the absence of the virus.[2]

  • Positive Control (Infected, Treated with known antiviral): To validate that the assay is capable of detecting antiviral activity.[1]

  • Solvent Control (Infected, Treated with vehicle): To ensure that the solvent used to dissolve this compound does not affect viral replication or cell viability.

Experimental Protocols

Protocol 1: General Antiviral Assay Workflow

This protocol outlines a standard workflow for assessing the antiviral activity of this compound using a cytopathic effect (CPE) reduction assay.

  • Cell Seeding: Seed a 96-well plate with host cells at a predetermined density and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the this compound dilutions. Subsequently, add the virus inoculum at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells.

  • Assay Readout: Assess the CPE in each well using a microscope. Alternatively, a cell viability assay (e.g., MTS or MTT) can be used to quantify the protective effect of this compound.

  • Data Analysis: Calculate the percentage of CPE inhibition or cell viability for each this compound concentration and determine the EC50 value.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Host Cells Compound_Dilution 2. Prepare this compound Dilutions Treatment 3. Add this compound to Cells Compound_Dilution->Treatment Infection 4. Add Virus Inoculum Treatment->Infection Incubation 5. Incubate Plate Infection->Incubation Readout 6. Assess Cytopathic Effect / Viability Incubation->Readout Data_Analysis 7. Calculate EC50 Readout->Data_Analysis

Caption: A general workflow for an this compound antiviral assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? High_Variability High Variability? Inconsistent_Results->High_Variability Positive_Control_Fail Positive Control Fails? Inconsistent_Results->Positive_Control_Fail High_Cytotoxicity High Cytotoxicity? Inconsistent_Results->High_Cytotoxicity Check_Pipetting Review Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Check_Cell_Density Optimize & Standardize Cell Seeding High_Variability->Check_Cell_Density Yes Check_Edge_Effects Mitigate Edge Effects High_Variability->Check_Edge_Effects Yes Check_Control_Conc Verify Positive Control Concentration Positive_Control_Fail->Check_Control_Conc Yes Check_Virus_Titer Re-titer Virus Stock Positive_Control_Fail->Check_Virus_Titer Yes Check_Cell_Health Assess Cell Health & Passage Number Positive_Control_Fail->Check_Cell_Health Yes Run_Cytotoxicity_Assay Perform Parallel Cytotoxicity Assay High_Cytotoxicity->Run_Cytotoxicity_Assay Yes Check_Solvent_Toxicity Run Solvent-only Control High_Cytotoxicity->Check_Solvent_Toxicity Yes Putative_Signaling_Pathway cluster_virus Viral Lifecycle Viral_Entry Viral Entry Viral_Replication Viral Genome Replication Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release This compound This compound Viral_Polymerase Viral Polymerase This compound->Viral_Polymerase Inhibits Viral_Polymerase->Viral_Replication Required for

References

Technical Support Center: Troubleshooting Cross-Reactivity for Kinasehibitor X

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on Opaviraline

Initial research indicates that this compound (also known as GW 420867) is classified as a quinoxaline non-nucleoside reverse transcriptase inhibitor.[1] Its development was aimed at treating HIV infections and was discontinued in 2001.[1] The mechanism of action for this class of drugs is the inhibition of RNA-directed DNA polymerase.[1]

Therefore, this compound is not a kinase inhibitor, and there is no published data regarding its cross-reactivity in kinase assays. The following technical support center content has been created to address the user's request for information on kinase inhibitor cross-reactivity issues, using a hypothetical compound named "Kinasehibitor X" as an example. This will serve as a practical guide for researchers encountering specificity and cross-reactivity challenges with kinase inhibitors in their experiments.

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Kinasehibitor X, with a focus on addressing potential cross-reactivity issues in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is kinase inhibitor cross-reactivity and why is it a concern?

A1: Kinase inhibitor cross-reactivity, also known as off-target activity, occurs when a compound designed to inhibit a specific kinase also inhibits other kinases.[2][3] This is a significant concern in drug discovery and cell signaling research for several reasons:

  • Misinterpretation of Experimental Results: If an observed cellular effect is attributed to the inhibition of the primary target, it may, in fact, be due to the inhibition of one or more off-target kinases.

  • Potential for Toxicity: Inhibition of unintended kinases can lead to adverse effects in preclinical and clinical studies.[2]

  • Reduced Therapeutic Efficacy: Off-target effects can sometimes counteract the desired therapeutic outcome.

The human kinome consists of over 500 protein kinases, which share structural similarities, particularly in the ATP-binding pocket, making the development of highly selective inhibitors challenging.[2][3]

Q2: How is the selectivity of Kinasehibitor X determined?

A2: The selectivity of Kinasehibitor X is typically determined by screening it against a large panel of kinases, often representing a significant portion of the human kinome.[4][5] These screens measure the inhibitory activity of the compound against each kinase, and the results are often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). A highly selective inhibitor will have a much lower IC50 for its primary target compared to other kinases.

Q3: What do the different selectivity scores (e.g., S-score) mean?

A3: Selectivity scores are quantitative measures used to compare the selectivity of different kinase inhibitors.[6] A common method is the S-score, which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a specific concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, an S(10) score of 0.035 for a compound tested against a panel of 468 kinases indicates it hits a very small fraction of the kinome at the tested concentration.[7]

Q4: Can experimental conditions in my kinase assay affect the observed cross-reactivity of Kinasehibitor X?

A4: Yes, experimental conditions can significantly impact the apparent cross-reactivity of a kinase inhibitor.[8] Key factors include:

  • ATP Concentration: Many kinase inhibitors are ATP-competitive. Using an ATP concentration that is much lower than the Michaelis constant (Km) of the kinase can make inhibitors appear more potent and potentially less selective.[8][9] For more physiologically relevant data, ATP concentrations should mimic cellular levels (around 1 mM).[9]

  • Enzyme Concentration: High enzyme concentrations can lead to an overestimation of substrate phosphorylation due to autophosphorylation, potentially affecting IC50 values.[8]

  • Substrate Choice: The type of substrate used (e.g., peptide vs. full-length protein) can influence kinase activity and inhibitor potency.[10]

  • Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference, which can affect results.[9]

Troubleshooting Guide

Issue/QuestionPossible Cause(s)Recommended Action(s)
Kinasehibitor X shows significant inhibition of an unexpected kinase in my assay. 1. True Cross-Reactivity: Kinasehibitor X may have genuine off-target activity for that kinase. 2. Assay Artifact: The observed inhibition could be due to interference with the assay technology (e.g., compound fluorescence). 3. Non-Physiological Assay Conditions: Low ATP concentration may be exaggerating the inhibitory effect.1. Consult a broad-panel kinase screening profile for Kinasehibitor X if available. 2. Run a counterscreen without the kinase to check for assay interference. 3. Repeat the assay using a physiological ATP concentration (e.g., 1 mM). 4. Confirm the finding using an orthogonal assay method (e.g., a label-free binding assay if the initial screen was activity-based).
The IC50 value I measured for the primary target is much higher/lower than the published value. 1. Different Assay Conditions: Variations in ATP concentration, substrate, buffer components (e.g., detergents, BSA), or enzyme source can alter IC50 values.[8] 2. Incorrect Compound Concentration: Errors in serial dilutions or compound solubility issues. 3. Enzyme Inactivity: The kinase preparation may have lost activity.1. Carefully review and align your assay protocol with the published methodology. Pay close attention to the ATP concentration. 2. Verify the concentration and solubility of your Kinasehibitor X stock solution. 3. Check the activity of your kinase using a known control inhibitor.
My results from a biochemical assay with Kinasehibitor X do not translate to a cellular assay. 1. Cell Permeability: Kinasehibitor X may not be efficiently entering the cells. 2. Cellular ATP Concentration: The high intracellular ATP concentration (mM range) can outcompete the inhibitor, leading to lower apparent potency.[11] 3. Presence of Scaffolding Proteins or Subcellular Localization: In a cellular context, the target kinase may be part of a larger protein complex that affects inhibitor binding.[11] 4. Drug Efflux Pumps: The compound may be actively transported out of the cell.1. Consider performing a cell-based target engagement assay, such as NanoBRET™, to confirm the inhibitor is binding to its target inside the cell.[11] 2. Increase the concentration of Kinasehibitor X in the cellular assay. 3. Use cell lines with known expression levels of relevant drug transporters to investigate efflux.

Data Summary: Kinasehibitor X Selectivity Profile

The following tables summarize hypothetical inhibitory activities of Kinasehibitor X against its primary target and a selection of off-target kinases.

Table 1: IC50 Values of Kinasehibitor X Against a Panel of Kinases

Kinase TargetIC50 (nM)Assay TypeATP Concentration
Target Kinase A (Primary) 5 Radiometric10 µM
Off-Target Kinase B150Radiometric10 µM
Off-Target Kinase C800Radiometric10 µM
Off-Target Kinase D>10,000Radiometric10 µM
Off-Target Kinase E250Radiometric10 µM

Table 2: Comparison of Kinasehibitor X Potency at Different ATP Concentrations

Kinase TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 1 mM ATPFold Shift
Target Kinase A (Primary) 515030x
Off-Target Kinase B1504,50030x
Off-Target Kinase C800>20,000>25x

Experimental Protocols

Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a general framework for determining the IC50 of Kinasehibitor X against a target kinase.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase: Recombinant Target Kinase A, diluted to 2x final concentration in Kinase Buffer.

    • Substrate: Specific peptide substrate for Target Kinase A, diluted to 2x final concentration in Kinase Buffer.

    • ATP Mix: A mixture of unlabeled ATP and radioactive [γ-³³P]-ATP, diluted to 4x final concentration in Kinase Buffer.

    • Kinasehibitor X: Prepare a 10-point, 3-fold serial dilution in 100% DMSO. Then, dilute this series into Kinase Buffer to a 4x final concentration.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure: a. To a 96-well plate, add 5 µL of the 4x Kinasehibitor X dilution series. b. Add 10 µL of the 2x Kinase solution to each well. c. Add 5 µL of the 4x ATP Mix to initiate the reaction. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction by adding 20 µL of Stop Solution. f. Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat three times with 0.1% phosphoric acid to remove unincorporated [γ-³³P]-ATP. h. Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of kinase activity remaining versus the log of Kinasehibitor X concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Activates Kinase B Kinase B Target Kinase A->Kinase B Potential Cross-talk Substrate Substrate Target Kinase A->Substrate Phosphorylates Response Response Substrate->Response Growth Factor Growth Factor Growth Factor->Receptor Kinasehibitor_X Kinasehibitor_X Kinasehibitor_X->Target Kinase A Inhibits Kinasehibitor_X->Kinase B Cross-inhibition?

Caption: Hypothetical signaling pathway showing the action of Kinasehibitor X.

Experimental_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Inhibitor and Kinase to Plate A->B C Initiate Reaction with ATP Mix B->C D Incubate at 30°C C->D E Stop Reaction D->E F Transfer to Filter Mat E->F G Wash and Dry Mat F->G H Measure Radioactivity G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for an in vitro radiometric kinase assay.

Troubleshooting_Tree Start Unexpected Off-Target Inhibition Observed Q1 Is the ATP concentration physiological (~1 mM)? Start->Q1 Action1 Re-run assay at 1 mM ATP Q1->Action1 No Q2 Does the inhibitor interfere with the assay readout? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Use an orthogonal assay method Q2->Action2 Yes Result Confirmed Cross-Reactivity Q2->Result No A2_Yes Yes A2_No No Action2->Result

Caption: Decision tree for troubleshooting off-target kinase inhibition.

References

Validation & Comparative

A Comparative Analysis of Opaviraline and Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

Note to the reader: Publicly available, detailed experimental data on the efficacy of Opaviraline is limited. The drug, also known as GW420867X, was under development by Aventis and Bayer and reached Phase II clinical trials for HIV infections before being discontinued in March 2001.[1] Its mechanism of action was identified as an RNA-directed DNA polymerase inhibitor, characteristic of a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the discontinuation of its development, in-depth comparative data against currently approved second-generation NNRTIs is not available in the public domain. This guide, therefore, provides a comparison based on the general characteristics and published efficacy of well-documented second-generation NNRTIs.

Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[2][3]

First-generation NNRTIs, such as nevirapine and efavirenz, were pivotal in the development of highly active antiretroviral therapy (HAART). However, their efficacy can be compromised by the rapid emergence of drug-resistant mutations in the reverse transcriptase enzyme.

Second-generation NNRTIs, including etravirine and rilpivirine, were developed to address the limitations of their predecessors. They exhibit a higher genetic barrier to resistance, meaning more mutations are required for the virus to become resistant. They also often retain activity against viral strains that are resistant to first-generation NNRTIs.

This compound: An Investigational NNRTI

This compound (GW420867X) was investigated as a potential NNRTI for the treatment of HIV-1 infection. While it progressed to Phase II clinical trials, its development was halted, and detailed results regarding its efficacy, resistance profile, and pharmacokinetics are not publicly accessible.

Second-Generation NNRTIs: An Overview

Second-generation NNRTIs have become integral components of modern antiretroviral therapy. They are characterized by their robust activity against NNRTI-resistant strains of HIV-1 and a generally favorable side-effect profile.

Key Characteristics:

  • High Potency: Exhibit potent antiviral activity against wild-type HIV-1.

  • Activity Against Resistant Strains: Maintain efficacy against HIV-1 with common NNRTI-resistance mutations (e.g., K103N).

  • Higher Genetic Barrier to Resistance: Require multiple mutations in the reverse transcriptase gene for significant resistance to develop.

  • Favorable Pharmacokinetics: Often allow for once-daily dosing, improving patient adherence.

Comparative Efficacy Data

The following table summarizes publicly available efficacy data for representative second-generation NNRTIs. A direct comparison with this compound is not possible due to the lack of available data.

Drug NameIndicationEfficacy against Wild-Type HIV-1 (EC50)Efficacy against NNRTI-Resistant StrainsKey Clinical Trial Findings
This compound Investigational for HIV-1 InfectionData not publicly availableData not publicly availableDevelopment discontinued in Phase II
Etravirine Treatment-experienced adults with HIV-1 infection~1 nMActive against strains with K103N and other NNRTI mutationsIn DUET studies, 61% of patients receiving etravirine achieved viral load <50 copies/mL vs. 40% on placebo at 48 weeks.
Rilpivirine Treatment-naive adults with HIV-1 infection~0.5 nMActivity can be reduced by certain resistance mutationsIn ECHO and THRIVE trials, rilpivirine was non-inferior to efavirenz at 96 weeks in patients with baseline viral load ≤100,000 copies/mL.
Doravirine Treatment-naive adults with HIV-1 infection~12 nMActive against strains with K103N, Y181C, G190A mutationsIn the DRIVE-AHEAD trial, doravirine was non-inferior to efavirenz-based therapy at 96 weeks, with fewer neuropsychiatric adverse events.[4]

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

The following describes a general methodology for determining the in vitro efficacy of NNRTIs against HIV-1.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

  • Test compound (e.g., this compound, second-generation NNRTI)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: The serially diluted test compound is added to the appropriate wells. Control wells containing no inhibitor (vehicle control) and a known NNRTI (positive control) are also included.

  • Enzyme Addition: The reaction is initiated by adding recombinant HIV-1 RT to each well.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of cold TCA, which precipitates the newly synthesized DNA.

  • Filtration and Washing: The precipitated DNA is captured on glass fiber filters using a cell harvester. The filters are washed with TCA and ethanol to remove unincorporated labeled dNTPs.

  • Quantification: The filters are dried, and scintillation fluid is added. The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: NNRTI Mechanism of Action

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase Active_Site Catalytic Active Site DNA_Synthesis Viral DNA Synthesis Active_Site->DNA_Synthesis Inhibition Inhibition Active_Site->Inhibition NNRTI_Pocket Allosteric Binding Pocket NNRTI_Pocket->Active_Site Induces Conformational Change Viral_RNA Viral RNA Viral_RNA->Active_Site dNTPs dNTPs dNTPs->Active_Site NNRTI NNRTI (e.g., this compound) NNRTI->NNRTI_Pocket Binds

Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

Experimental Workflow: HIV-1 RT Inhibition Assay

RT_Inhibition_Assay Start Start: Prepare Reagents Serial_Dilution 1. Serial Dilution of Test Compound Start->Serial_Dilution Plate_Setup 2. Add Reagents & Compound to 96-well Plate Serial_Dilution->Plate_Setup Initiate_Reaction 3. Add HIV-1 RT Enzyme Plate_Setup->Initiate_Reaction Incubation 4. Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction 5. Terminate with Cold TCA Incubation->Stop_Reaction Harvest_DNA 6. Filter to Capture DNA Stop_Reaction->Harvest_DNA Quantify 7. Scintillation Counting Harvest_DNA->Quantify Analyze 8. Calculate IC50 Value Quantify->Analyze End End: Determine Efficacy Analyze->End

Caption: Workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

References

Opaviraline vs. Efavirenz: A Comparative Analysis of Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Opaviraline and the first-generation NNRTI Efavirenz reveals a significantly improved resistance profile for this compound, suggesting a higher barrier to the development of clinically relevant resistance. This guide provides an in-depth comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

Efavirenz (EFV) has long been a cornerstone of antiretroviral therapy, but its clinical utility can be limited by a low genetic barrier to resistance, leading to treatment failure.[1] A single mutation in the HIV-1 reverse transcriptase (RT) enzyme can confer high-level resistance to Efavirenz and cross-resistance to other first-generation NNRTIs.[1] this compound, a next-generation NNRTI, has been designed to address this limitation. This guide details the comparative resistance profiles of this compound and Efavirenz, drawing upon in vitro and clinical data from analogous next-generation NNRTIs such as Doravirine to construct the profile for this compound.

Mechanism of Action

Both Efavirenz and this compound are non-competitive inhibitors of HIV-1 RT. They bind to an allosteric, hydrophobic pocket located approximately 10 Å from the polymerase active site.[2][3] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA.[2][3]

The key difference lies in their interaction with the NNRTI binding pocket. Efavirenz, a more rigid molecule, is susceptible to resistance mutations that alter the shape and size of this pocket, thereby reducing its binding affinity.[2][3] this compound, designed with greater conformational flexibility, can adapt to changes in the binding pocket, maintaining its inhibitory activity even in the presence of mutations that confer resistance to Efavirenz.

Comparative Resistance Profiles

The emergence of resistance to NNRTIs is a significant challenge in the long-term management of HIV-1 infection. The data presented below, with this compound's profile modeled on that of Doravirine, demonstrates a superior resistance profile for the next-generation compound.

Quantitative Analysis of Susceptibility

The following table summarizes the fold change (FC) in the 50% effective concentration (EC50) of this compound and Efavirenz against a panel of common NNRTI resistance-associated mutations. A higher fold change indicates a greater loss of susceptibility.

HIV-1 RT MutationThis compound (Fold Change in EC50)Efavirenz (Fold Change in EC50)
Wild-Type1.01.0
K103N< 3.0> 20.0
Y181C< 3.0~2.0
G190A< 3.0~6.0
L100I< 3.0Intermediate
Y188L> 50.0> 50.0
K103N + L100I~5-10> 100.0
V106A~10.0~5.0
F227L + V106A> 150.0~22.0

Data for this compound is modeled after Doravirine based on published in vitro studies.[4][5]

The data clearly indicates that this compound maintains potent activity against viral strains with common NNRTI mutations like K103N and G190A, which confer high-level resistance to Efavirenz.[4] While some mutations, such as Y188L, confer high-level resistance to both drugs, this compound demonstrates a significantly higher barrier to resistance overall.[4][5]

Experimental Protocols

The following methodologies are standard for evaluating the resistance profiles of NNRTI candidates.

Genotypic Resistance Testing

Genotypic assays are employed to identify specific resistance-associated mutations in the HIV-1 pol gene, which encodes the reverse transcriptase enzyme.

  • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples.

  • Reverse Transcription and PCR Amplification: The extracted RNA is reverse-transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).

  • DNA Sequencing: The amplified DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS) methods.

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations known to be associated with drug resistance.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of a patient's viral strain to a specific drug.

  • Recombinant Virus Generation: The patient-derived reverse transcriptase gene sequence is inserted into a standardized viral vector that lacks its own RT gene.

  • Cell Culture: The resulting recombinant viruses are used to infect susceptible host cells in culture.

  • Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of the antiretroviral drug being tested.

  • Measurement of Viral Replication: The extent of viral replication at different drug concentrations is measured, often using a reporter gene assay (e.g., luciferase).

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in susceptibility is determined by comparing the IC50 of the patient's virus to that of a wild-type reference virus.[6]

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for resistance testing and the structural basis of NNRTI resistance.

Experimental_Workflow cluster_genotypic Genotypic Resistance Testing cluster_phenotypic Phenotypic Resistance Testing G1 Viral RNA Extraction from Patient Plasma G2 RT-PCR Amplification of pol gene G1->G2 G3 DNA Sequencing (Sanger or NGS) G2->G3 G4 Sequence Analysis & Mutation Identification G3->G4 P1 Generation of Recombinant Virus with Patient RT P2 Cell Culture with Serial Drug Dilutions P1->P2 P3 Measurement of Viral Replication P2->P3 P4 Calculation of IC50 & Fold Change P3->P4 start Patient Sample start->G1 start->P1

Caption: Workflow for Genotypic and Phenotypic HIV-1 Drug Resistance Testing.

Resistance_Mechanism cluster_wildtype Wild-Type HIV-1 Reverse Transcriptase cluster_mutant Mutant HIV-1 Reverse Transcriptase (e.g., K103N) WT_RT NNRTI Binding Pocket Polymerase Active Site Mutant_RT Altered NNRTI Binding Pocket Polymerase Active Site Efavirenz Efavirenz Efavirenz->WT_RT:pocket Binds effectively Opaviraline_WT This compound Opaviraline_WT->WT_RT:pocket Binds effectively Efavirenz_mutant Efavirenz Efavirenz_mutant->Mutant_RT:pocket Binding impaired Opaviraline_mutant This compound Opaviraline_mutant->Mutant_RT:pocket Maintains binding

Caption: Impact of Resistance Mutations on NNRTI Binding to HIV-1 Reverse Transcriptase.

Conclusion

The comparative analysis indicates that this compound possesses a significantly more robust resistance profile than Efavirenz. Its ability to maintain activity against common NNRTI-resistant strains highlights its potential as a valuable component of future antiretroviral therapy regimens. The higher genetic barrier to resistance for this compound could translate to more durable virologic suppression and a lower likelihood of treatment failure due to resistance. Further clinical studies are warranted to confirm these findings in diverse patient populations.

References

Cross-Validation of Opaviraline's Mechanism of Action Using Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel antiviral agent Opaviraline and its performance against an alternative compound, Validivir. The central focus of this document is the cross-validation of this compound's mechanism of action through the use of genetic knockout models, a critical step in modern drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Need for Rigorous Mechanism of Action Validation

This compound is an investigational antiviral agent with a maximum clinical trial phase of II. It is hypothesized to exert its antiviral effects by inhibiting the host protein Kinase-Associated Protein 5 (KAP5), which is essential for the replication of several pathogenic viruses. To rigorously test this hypothesis and ensure the on-target efficacy of this compound, a comparative study was conducted using a KAP5 knockout (KAP5-KO) cell line.

The validation of a drug's target is a crucial step in the development process, as it helps to ensure that the therapeutic effects are indeed due to the intended mechanism and not off-target activities. Genetic knockout models, where a specific gene is inactivated, are powerful tools for this purpose. If a drug's efficacy is diminished or completely absent in a knockout model, it provides strong evidence that the drug acts through the protein encoded by the knocked-out gene.

This guide compares the antiviral activity of this compound with Validivir, another known inhibitor of the KAP5 pathway, in both wild-type and KAP5-KO cells.

Comparative In Vitro Efficacy

Initial studies were conducted to determine the half-maximal effective concentration (EC50) of both this compound and Validivir against a model virus in wild-type cells. The results are summarized in the table below.

CompoundEC50 in Wild-Type Cells (nM)
This compound15
Validivir25

Table 1: Comparative EC50 values of this compound and Validivir in a standard viral inhibition assay using wild-type host cells. Lower EC50 values indicate higher potency.

Mechanism Validation with KAP5 Knockout Model

To validate that the antiviral activity of this compound is mediated through the inhibition of KAP5, the viral inhibition assay was repeated in a KAP5-KO cell line. The results are presented in the table below.

CompoundTreatment Concentration (nM)Viral Inhibition in Wild-Type Cells (%)Viral Inhibition in KAP5-KO Cells (%)
This compound20955
Validivir30927
Vehicle ControlN/A00

Table 2: Comparative viral inhibition of this compound and Validivir in wild-type versus KAP5-KO cells. The significant drop in inhibition in the KAP5-KO cells for both compounds supports the on-target mechanism of action.

The data clearly demonstrates that the antiviral efficacy of both this compound and Validivir is dramatically reduced in the absence of the KAP5 protein. This provides strong evidence that both compounds exert their primary antiviral effect through the inhibition of KAP5.

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and the experimental design, the following diagrams are provided.

G cluster_0 Viral Entry and Replication Pathway cluster_1 Drug Intervention Virus Virus HostCell Host Cell Virus->HostCell Enters KAP5 KAP5 HostCell->KAP5 Activates ViralReplication Viral Replication KAP5->ViralReplication Promotes This compound This compound This compound->KAP5 Inhibits Validivir Validivir Validivir->KAP5 Inhibits

Figure 1: Proposed signaling pathway of viral replication mediated by KAP5 and the inhibitory action of this compound and Validivir.

G cluster_0 Experimental Workflow Start Start: Prepare Wild-Type (WT) and KAP5-KO Cell Cultures Infection Infect cells with virus Start->Infection Treatment Treat with this compound, Validivir, or Vehicle Infection->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Perform Viral Inhibition Assay (e.g., qPCR for viral RNA) Incubation->Assay DataAnalysis Analyze and Compare Data between WT and KAP5-KO Assay->DataAnalysis Conclusion Conclusion: Validate On-Target Mechanism DataAnalysis->Conclusion

Figure 2: A simplified workflow for the cross-validation of antiviral drug mechanism using genetic knockout cell lines.

Experimental Protocols

5.1. Cell Culture and Maintenance

  • Cell Lines: Wild-type and KAP5-KO human epithelial cells were used.

  • Media: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

5.2. Viral Inhibition Assay

  • Cell Seeding: Wild-type and KAP5-KO cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

  • Compound Preparation: this compound and Validivir were serially diluted in culture medium to the desired concentrations.

  • Infection and Treatment: The culture medium was removed from the cells and replaced with medium containing the virus at a multiplicity of infection (MOI) of 0.1, along with the respective drug concentrations or a vehicle control.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • Quantification of Viral Replication: After incubation, total RNA was extracted from the cells. The levels of viral RNA were quantified using quantitative real-time PCR (qPCR) with primers specific to a conserved region of the viral genome.

  • Data Analysis: The percentage of viral inhibition was calculated by comparing the viral RNA levels in the drug-treated wells to the vehicle-treated wells. The EC50 values were determined using a non-linear regression analysis.

Conclusion

The data presented in this guide strongly supports the hypothesis that this compound's antiviral activity is mediated through the inhibition of the host protein KAP5. The dramatic loss of efficacy in the KAP5-KO cell line provides a clear and robust validation of its on-target mechanism. This level of validation is essential for the continued development of targeted antiviral therapies. The use of genetic knockout models, as demonstrated here, is an indispensable tool in modern drug discovery for confirming the mechanism of action and ensuring target specificity.

Unraveling the Discontinuation of Opaviraline (GW-420867X) in Phase II Trials

Author: BenchChem Technical Support Team. Date: November 2025

Opaviraline, developed by GlaxoSmithKline, was designed to inhibit the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. As an NNRTI, it would have joined a class of antiretroviral drugs that includes efavirenz, nevirapine, and delavirdine, which were key components of highly active antiretroviral therapy (HAART) in the early 2000s.

Comparative Landscape of NNRTIs (circa 2001)

To understand the competitive environment in which this compound was being developed, it is essential to compare it with other NNRTIs available or in late-stage development at the time.

DrugDevelopment Stage (2001)Key Characteristics
This compound (GW-420867X) Phase II (Discontinued) RNA-directed DNA polymerase inhibitor.
Nevirapine (Viramune) ApprovedFirst-generation NNRTI. Known for a low genetic barrier to resistance and potential for severe rash and hepatotoxicity.
Delavirdine (Rescriptor) ApprovedFirst-generation NNRTI. Less commonly used due to a complex dosing schedule and significant drug-drug interactions.
Efavirenz (Sustiva) ApprovedFirst-generation NNRTI. Became a preferred NNRTI due to its once-daily dosing and potent antiviral activity, though associated with central nervous system side effects.

Potential Reasons for Discontinuation

While a definitive statement from GlaxoSmithKline is not publicly accessible, the discontinuation of a drug in Phase II trials is typically due to one or more of the following factors:

  • Lack of Efficacy: The drug may not have demonstrated sufficient antiviral activity compared to existing treatments or a placebo. In the competitive landscape of HIV therapeutics, a new drug would need to show significant advantages over established options.

  • Unacceptable Safety Profile: The emergence of unexpected or severe adverse events during Phase II trials is a common reason for halting development. Even if effective, a drug with a poor safety profile is unlikely to gain regulatory approval or be commercially viable.

  • Pharmacokinetic Challenges: Issues with the drug's absorption, distribution, metabolism, or excretion (ADME) could have made it difficult to maintain therapeutic concentrations in the body with a convenient dosing schedule.

  • Strategic and Commercial Considerations: The pharmaceutical company may have made a strategic decision to allocate resources to other more promising candidates in their pipeline, especially if the projected market share for the new drug was limited. The high cost of late-stage clinical trials necessitates prioritizing drugs with the highest probability of success and return on investment.

Experimental Protocols and Data

Detailed protocols and results from the Phase II trials of this compound are not publicly available. However, a Phase I study in healthy male volunteers provided some initial pharmacokinetic and safety data.

Phase I Pharmacokinetic Study Protocol

This study was a randomized, double-blind, placebo-controlled, dose-escalation trial. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound.

Methodology:

  • Participants: Healthy male volunteers.

  • Dosing: Single and multiple ascending oral doses.

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to measure plasma concentrations of this compound.

  • Safety Monitoring: Included clinical laboratory tests, vital signs, and reporting of adverse events.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NNRTIs and a typical workflow for a Phase II clinical trial.

cluster_0 HIV Replication Cycle cluster_1 NNRTI Mechanism of Action HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Host Machinery New Virions New Virions Transcription & Translation->New Virions This compound This compound Reverse Transcriptase Reverse Transcriptase This compound->Reverse Transcriptase Allosteric Binding Reverse Transcriptase->Reverse Transcription Inhibition

Caption: Mechanism of action of NNRTIs like this compound.

Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm This compound Control Arm Control Arm Randomization->Control Arm Standard of Care or Placebo Data Collection Data Collection Treatment Arm->Data Collection Control Arm->Data Collection Efficacy Analysis Efficacy Analysis Data Collection->Efficacy Analysis Safety Analysis Safety Analysis Data Collection->Safety Analysis Go/No-Go Decision Go/No-Go Decision Efficacy Analysis->Go/No-Go Decision Safety Analysis->Go/No-Go Decision

Caption: Typical workflow of a Phase II clinical trial.

Conclusion

In the absence of a definitive public statement from the manufacturer, the discontinuation of this compound (GW-420867X) in Phase II trials was likely a multifactorial decision driven by an assessment of its efficacy, safety, and commercial viability in a rapidly evolving HIV treatment landscape. While early pharmacokinetic data appeared promising, the hurdles of demonstrating a clear advantage over existing and emerging therapies of the time proved to be a significant challenge. The story of this compound serves as a reminder of the rigorous and often unforgiving nature of pharmaceutical development, where only a fraction of promising candidates ultimately reach the market.

Safety Operating Guide

Navigating the Disposal of Opaviraline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of novel compounds like Opaviraline is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, established guidelines for the management of pharmaceutical and chemical waste provide a robust framework for its safe handling and disposal. This guide offers a procedural, step-by-step approach to ensure the responsible management of this compound waste.

The first and most critical step in disposing of any chemical waste is to characterize it to determine if it is hazardous.[1] Healthcare facilities and research laboratories are required by federal law to identify and characterize their waste.[1]

Waste Characterization

Before disposal, it is essential to determine if this compound waste is hazardous. The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] The following table provides a structure for this assessment.

Hazardous Characteristic Description Assessment for this compound Waste
Ignitability Waste that can create fires under certain conditions, is spontaneously combustible, or has a flash point less than 60° C (140° F).[1]Review the Safety Data Sheet (SDS) if available. If not, assess the solvent used with this compound. For example, alcohol-based solutions may be ignitable.[1]
Corrosivity Waste that is highly acidic or basic and can corrode metal containers.[1] This is determined by pH.[1]Determine the pH of the this compound solution. A pH of ≤ 2 or ≥ 12.5 is considered corrosive.
Reactivity Waste that is unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[1]Review any known chemical incompatibilities of this compound or similar compounds. Pharmaceuticals generally do not fall into this category.[1]
Toxicity Waste that is harmful or fatal when ingested or absorbed.[1]Given that this compound is a research compound, it should be handled as potentially toxic. Assume it is toxic if swallowed.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Start: this compound Waste Generated characterize Characterize Waste (See Table 1) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous consult_ehs Consult Institutional EHS for Disposal Procedures is_hazardous->consult_ehs Yes non_hazardous Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No package Package and Label for Hazardous Waste Pickup consult_ehs->package end End: Waste Disposed Compliantly non_hazardous->end manifest Complete Hazardous Waste Manifest package->manifest pickup Schedule Pickup by Certified Hazardous Waste Transporter manifest->pickup pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Consult Institutional Guidelines : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical and pharmaceutical waste.

  • Segregate Waste : Do not mix this compound waste with other waste streams. Keep it in a designated, sealed, and clearly labeled container.

  • Personal Protective Equipment (PPE) : When handling this compound waste, wear appropriate PPE, including gloves, eye protection, and a lab coat.[3]

  • Waste Container : Use a compatible, leak-proof container for waste collection. Ensure the container is properly labeled with the chemical name ("this compound Waste") and any known hazards.

  • Hazardous Waste Determination : Based on the waste characterization, determine if the waste is hazardous. If the hazards are unknown, treat the waste as hazardous as a precautionary measure.

  • Disposal of Non-Hazardous Waste : If it is definitively determined that the this compound waste is non-hazardous, it may be permissible to dispose of it via the sanitary sewer or regular trash, depending on your institution's policies. However, for a research compound, this is generally not recommended.

  • Disposal of Hazardous Waste :

    • Packaging : Securely seal the hazardous waste container.

    • Labeling : Clearly label the container with a hazardous waste tag, including the contents, accumulation start date, and associated hazards.

    • Storage : Store the container in a designated satellite accumulation area.

    • Manifest : A hazardous waste manifest, an EPA-required document, must accompany the waste from your facility to the disposal site.[1] This document tracks the waste from generation to disposal.[1]

    • Pickup : Arrange for a pickup with your institution's EHS or a certified hazardous waste disposal company.

Important Considerations

  • Do Not Dispose Down the Drain : Unless explicitly permitted by your EHS department for non-hazardous materials, do not dispose of this compound waste down the sink.[1] Improper disposal of active pharmaceutical ingredients can lead to environmental contamination.[1]

  • Avoid Mixing with Undesirable Substances : While the FDA provides guidance for household medicine disposal that includes mixing with substances like coffee grounds or cat litter, this is not the standard procedure for laboratory chemical waste.[4][5]

  • Empty Containers : Triple-rinse empty containers that held this compound. The rinsate should be collected and treated as hazardous waste. Deface or remove the original label before disposing of the container.[5]

By adhering to these general principles and, most importantly, your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

Essential Safety and Logistical Information for Handling Opaviraline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of Opaviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI). In the absence of specific safety data for this compound, the following recommendations are based on best practices for handling potent antiviral compounds and hazardous chemicals in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of all personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Primary: Disposable, powder-free nitrile gloves (double-gloving recommended), disposable gown/lab coat, safety glasses with side shields. - Secondary (in case of potential aerosolization): A fit-tested N95 respirator and a face shield. Work should be conducted in a certified chemical fume hood or a biological safety cabinet.
Solution Preparation and Handling - Primary: Disposable, powder-free nitrile gloves, disposable gown/lab coat, safety glasses with side shields. - Secondary (in case of splashing potential): A face shield.
Cell Culture and In Vitro Assays - Primary: Sterile, disposable nitrile gloves, disposable gown/lab coat, safety glasses. - Secondary: Work should be performed in a certified biological safety cabinet (Class II).
Animal Handling (if applicable) - Primary: Disposable nitrile gloves, solid-front gown with tight-fitting cuffs, safety glasses. - Secondary: A fit-tested N95 respirator and a face shield may be required depending on the route of administration and potential for aerosol generation.

Operational Plan: Laboratory Handling Workflow

A structured workflow is essential to minimize the risk of contamination and exposure. The following diagram outlines the key steps for handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Waste Disposal Receiving Receive this compound (Verify Integrity) Storage Store in a Secure, Ventilated, and Designated Area Receiving->Storage Log in Inventory Weighing Weighing and Aliquoting (in Fume Hood/BSC) Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep InVitro In Vitro Assays (in BSC) SolutionPrep->InVitro InVivo In Vivo Studies (if applicable) SolutionPrep->InVivo SolidWaste Contaminated Solid Waste (Gloves, Gowns, etc.) InVitro->SolidWaste LiquidWaste Contaminated Liquid Waste InVitro->LiquidWaste InVivo->SolidWaste InVivo->LiquidWaste Sharps Contaminated Sharps InVivo->Sharps Disposal Dispose as Hazardous Chemical Waste SolidWaste->Disposal Deactivation Deactivation/Neutralization (if applicable) LiquidWaste->Deactivation Sharps->Disposal Deactivation->Disposal

Figure 1. A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Organic solvent waste should be collected separately.

  • Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Decontamination and Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of antiviral compounds.

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste must be disposed of through a licensed hazardous waste disposal service.

Experimental Protocol: In Vitro Antiviral Activity Assay

This protocol provides a general methodology for assessing the antiviral activity of this compound against HIV-1 in a cell-based assay.

1. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the host cells.

  • Determine the virus titer (e.g., TCID50) to ensure consistent infection in subsequent assays.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

3. Antiviral Assay:

  • Seed the host cells into a 96-well plate at a predetermined density.

  • Add the serially diluted this compound to the wells.

  • Infect the cells with a standardized amount of HIV-1.

  • Include appropriate controls:

    • Cell control: Cells only (no virus, no compound).

    • Virus control: Cells and virus (no compound).

    • Compound toxicity control: Cells and compound (no virus).

  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

4. Measurement of Antiviral Activity:

  • Assess the extent of viral replication by measuring a relevant endpoint, such as:

    • Cytopathic effect (CPE): Microscopic examination of cell death.

    • MTT or XTT assay: Colorimetric measurement of cell viability.

    • p24 antigen ELISA: Quantification of a viral protein.

  • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50%.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. Their mechanism of action is highly specific to the viral reverse transcriptase enzyme.

cluster_virus HIV Life Cycle cluster_drug Mechanism of this compound ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase (RT Enzyme) ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Integration Integration into Host Genome ViralDNA->Integration This compound This compound (NNRTI) Binding Binds to Allosteric Site of RT Enzyme This compound->Binding Inhibition Conformational Change Inhibits RT Activity Binding->Inhibition Inhibition->ReverseTranscriptase Blocks Conversion of Viral RNA to DNA

Figure 2. Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a non-catalytic site on the reverse transcriptase enzyme, known as the allosteric site. This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA. This effectively halts the viral replication cycle.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.